molecular formula C12H10Br2N2 B183518 4,4'-Dibromobiphenyl-2,2'-diamine CAS No. 136630-36-9

4,4'-Dibromobiphenyl-2,2'-diamine

Cat. No.: B183518
CAS No.: 136630-36-9
M. Wt: 342.03 g/mol
InChI Key: KZDMFBDNQPKWNM-UHFFFAOYSA-N
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Description

4,4'-Dibromobiphenyl-2,2'-diamine is a useful research compound. Its molecular formula is C12H10Br2N2 and its molecular weight is 342.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-4-bromophenyl)-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMFBDNQPKWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459259
Record name 2,2'-diamino-4,4'-dibromobiphenyl
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Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136630-36-9
Record name 2,2'-diamino-4,4'-dibromobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136630-36-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dibromobiphenyl-2,2'-diamine, a key chemical intermediate. The document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its applications, particularly in the realms of medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound, identified by the CAS number 136630-36-9 , is a halogenated aromatic diamine with a biphenyl scaffold.[1][2][3] This structure, featuring two bromine atoms and two amino groups, imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The presence of amino groups allows for the formation of various heterocyclic structures, while the bromine atoms provide sites for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and potential applications.

Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the tables below.

Chemical and Physical Properties
PropertyValueReference
CAS Number 136630-36-9[1][2][3]
Molecular Formula C₁₂H₁₀Br₂N₂[1]
Molecular Weight 342.03 g/mol
Appearance Solid[2]
Melting Point 113-118 °C[2]
Solubility Sparingly soluble in water.[4]
pKa (predicted) 2.79 ± 0.10[1]
Spectroscopic Data

While specific spectra are not provided in this guide, researchers can obtain characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry from various chemical suppliers or by performing their own analysis upon synthesis or purchase.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.

SynthesisWorkflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Final Product 2,5-Dibromonitrobenzene 2,5-Dibromonitrobenzene Ullmann Coupling Ullmann Coupling 2,5-Dibromonitrobenzene->Ullmann Coupling Cu, DMF 4,4'-Dibromo-2,2'-dinitrobiphenyl 4,4'-Dibromo-2,2'-dinitrobiphenyl Ullmann Coupling->4,4'-Dibromo-2,2'-dinitrobiphenyl Reduction Reduction 4,4'-Dibromo-2,2'-dinitrobiphenyl->Reduction SnCl2·2H2O, HCl, Ethanol This compound This compound Reduction->this compound

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl (Precursor)

This step involves an Ullmann coupling reaction of 2,5-dibromonitrobenzene.

Materials:

  • 2,5-Dibromonitrobenzene

  • Copper powder

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromonitrobenzene and dimethylformamide (DMF).

  • To this solution, add activated copper powder.

  • Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the copper residues.

  • Pour the filtrate into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Experimental Protocol: Reduction to this compound

This step involves the reduction of the nitro groups of the precursor to amino groups using tin(II) chloride.

Materials:

  • 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl in ethanol.

  • To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of various organic compounds, with notable potential in drug development and materials science.

Applications cluster_Applications Potential Applications Start This compound Heterocycle Synthesis of Fused N-Heterocycles Start->Heterocycle Polymer Polymer Synthesis Start->Polymer Pharma Pharmaceutical Intermediates Start->Pharma Bioactive Bioactive Heterocycle->Bioactive Biologically Active Molecules Materials Materials Polymer->Materials High-Performance Materials DrugDiscovery DrugDiscovery Pharma->DrugDiscovery Drug Discovery Scaffolds

Figure 2: Potential applications of this compound.
Synthesis of Heterocyclic Compounds

The diamine functionality of this compound makes it an excellent precursor for the synthesis of various fused N-heterocyclic compounds. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceutical agents. The biphenyl backbone provides a rigid scaffold, which can be advantageous in designing molecules with specific spatial orientations for receptor binding.

Intermediate in Drug Discovery

While specific drugs derived directly from this compound are not widely reported, the broader class of substituted biphenyls is of significant interest in medicinal chemistry. The biphenyl moiety is a recognized pharmacophore in various drug classes. The presence of reactive handles (amino and bromo groups) on the this compound scaffold allows for its incorporation into more complex molecules through reactions such as diazotization, acylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This versatility makes it a valuable starting material for the synthesis of libraries of compounds for biological screening. The structure suggests potential for biological activity, which warrants further investigation in pharmacological contexts.

Polymer and Materials Science

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The bromine atoms in this compound can be further functionalized to tune the properties of the resulting polymers, for instance, to enhance flame retardancy or to introduce sites for cross-linking.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions. It is a solid that may cause skin, eye, and respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined properties and accessible synthetic route make it a practical starting material for the construction of complex molecules. For researchers and professionals in drug development, this compound offers a scaffold that can be elaborated into a diverse range of potential therapeutic agents. In materials science, it serves as a robust building block for novel polymers. This guide provides the foundational technical information necessary for the effective utilization of this compound in a variety of research and development settings.

References

Physical and chemical properties of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's core properties, synthesis, applications, and safety protocols, offering field-proven insights and validated methodologies.

Introduction and Strategic Importance

This compound is an aromatic amine distinguished by a biphenyl backbone with bromine atoms at the 4 and 4' positions and amine groups at the 2 and 2' positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various synthetic applications. Its primary utility lies in the synthesis of complex heterocyclic structures and as a specialized curing agent for high-performance polymers.[1][2] The compound's rigid structure and reactive amine and bromide sites are pivotal for creating materials with enhanced thermal and chemical stability.[1][3] Its structural characteristics also suggest potential for investigation in pharmacological contexts, although this remains an emerging area of research.

Core Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The data presented below has been consolidated from various chemical data sources to provide a reliable reference for experimental design.

Chemical Identity
IdentifierValue
CAS Number 136630-36-9[1][4]
Molecular Formula C₁₂H₁₀Br₂N₂[1][4]
Molecular Weight 342.03 g/mol [5]
IUPAC Name 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamine[1]
Synonyms 2,2'-Diamino-4,4'-dibromobiphenyl, 4,4'-Dibromo-2,2'-biphenyldiamine[1][4]
InChI Key KZDMFBDNQPKWNM-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue
Melting Point 192-194 °C[1]
Boiling Point 436.5 ± 40.0 °C (Predicted)[1]
Appearance Solid
Solubility Sparingly soluble in water (0.014 g/L at 25 °C)[1][4]
pKa 2.79 ± 0.10 (Predicted)[4]
Topological Polar Surface Area 52 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis and Chemical Reactivity

The strategic value of this compound is rooted in its synthesis and subsequent reactivity. The primary route to this diamine involves the reduction of its dinitro precursor, a common and effective method for introducing amine functionalities to an aromatic system.

Synthetic Pathway: A Validated Protocol

The most established method for synthesizing this compound is the chemical reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl.[2] This precursor is itself synthesized via an Ullmann coupling reaction of 2,5-dibromonitrobenzene.[2] The reduction step is critical as it converts the nitro groups into reactive amine groups without affecting the bromine atoms, thus yielding the target molecule.

Experimental Protocol: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent Addition: Introduce a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The choice of a metallic reducing agent in acidic media is causal; it provides the necessary hydrides for the efficient reduction of the aromatic nitro groups.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the crude diamine. The product is then isolated by filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

SynthesisWorkflow start Start: 4,4'-Dibromo-2,2'-dinitrobiphenyl reaction Reflux Reaction start->reaction 1. Add to flask reagent Reducing Agent (e.g., SnCl₂/HCl) Solvent (e.g., Ethanol) reagent->reaction 2. Introduce workup Neutralization & Filtration reaction->workup 3. After completion purification Recrystallization workup->purification 4. Isolate crude product End Product: This compound purification->product 5. Purify

Caption: Synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is dominated by its two primary functional groups:

  • Amine Groups (-NH₂): These groups are nucleophilic and can participate in a wide range of reactions, including diazotization, acylation, and condensation. Their position ortho to the biphenyl linkage allows for intramolecular cyclization reactions to form fused heterocyclic systems.[2]

  • Bromine Atoms (-Br): The bromine atoms are excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for extending the molecular framework.

Industrial and Research Applications

The unique structure of this compound makes it a valuable component in both industrial and research settings.

High-Performance Polymers and Composites

As an aromatic diamine, it serves as an effective curing agent for epoxy resins.[1] The rationale behind its use is the reaction of the amine groups with the epoxide rings, which creates a highly cross-linked, rigid polymer network. This process imparts superior properties to the final material:

  • Enhanced Mechanical Strength: The rigid biphenyl units contribute to a high modulus and strength in composites.[1]

  • Improved Chemical Resistance: The dense, cross-linked structure provides a robust barrier against chemical attack.[1]

  • Increased Hardness: The resulting polymers are used in durable coatings and strong adhesives.[1]

Intermediate in Organic Synthesis

This diamine is a key building block for synthesizing complex, fused heterocyclic compounds.[2] Its structure is particularly well-suited for creating carbazoles, dibenzosiloles, and dibenzoselenophenes through intramolecular cyclization reactions.[2] These resulting structures are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Safety, Handling, and Disposal

Given its classification as an aromatic amine, a class of compounds known for potential carcinogenic properties, stringent safety protocols are mandatory.[1]

Hazard Identification
Hazard TypeDescription
Health Hazards May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8][9] Aromatic amines are a class of compounds with potential carcinogenic properties.[1]
Environmental Hazards Halogenated compounds can pose environmental risks. Very toxic to aquatic life with long-lasting effects.[6]
GHS Hazard Codes H302, H315, H318, H335, H400
Safe Handling Protocol

A self-validating system for handling this compound involves engineering controls, personal protective equipment (PPE), and strict procedural adherence.

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[7][10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[6][10]

    • Eye Protection: Use chemical safety goggles or a face shield.[7][8]

    • Lab Coat: A fire-resistant lab coat is required.[10]

  • Procedure:

    • Avoid formation of dust and aerosols.[10]

    • Wash hands thoroughly after handling.[6][7][10]

    • Contaminated work clothing should not be allowed out of the workplace.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[6][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

SafetyWorkflow cluster_prep 1. Pre-Experiment cluster_handling 2. Experiment cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management prep Preparation ppe Don PPE: Gloves, Goggles, Lab Coat prep->ppe handling Handling cleanup Cleanup & Storage disposal Disposal hood Verify Fume Hood Operation ppe->hood weigh Weigh Compound in Hood hood->weigh react Perform Reaction weigh->react decon Decontaminate Glassware react->decon store Store Tightly Sealed decon->store waste Segregate Halogenated Waste dispose Dispose via Certified Vendor waste->dispose

References

Solubility Profile of 4,4'-Dibromobiphenyl-2,2'-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,4'-Dibromobiphenyl-2,2'-diamine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available information and furnishing a comprehensive, generalized experimental protocol for determining the solubility of this and similar organic compounds.

Core Data Presentation

The search for quantitative solubility data for this compound in a range of common organic solvents yielded limited specific results. The available data point is summarized in the table below. For context, qualitative solubility information for the parent compound, 4,4'-Dibromobiphenyl, suggests good solubility in various organic solvents.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)
Not Specified (likely Water)Almost Insoluble (0.014 g/L)[1]25

Qualitative Solubility Information:

  • This compound is described as sparingly soluble in water[2].

  • The parent compound, 4,4'-Dibromobiphenyl, is noted to have limited solubility in water but is soluble in organic solvents such as ethanol and acetone[3]. It also shows greater solubility in hexane, toluene, and chloroform[4].

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid organic compound like this compound. This protocol is a composite of standard laboratory practices.

Objective: To quantitatively determine the solubility of a solid organic compound in a specific solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMSO, DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

    • Record the initial mass of the solid.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Periodic vortexing can aid in achieving equilibrium.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vial at a moderate speed for a set duration (e.g., 10-15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • For further purification and to remove any remaining particulates, pass the collected supernatant through a syringe filter into a clean, pre-weighed vial.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the original concentration in the saturated solution.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of an organic compound.

experimental_workflow start Start prep Prepare Saturated Solution (Excess Solute + Known Solvent Volume) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) prep->equilibrate separate Separate Phases (Settle and/or Centrifuge) equilibrate->separate sample Collect Supernatant Aliquot separate->sample filter Filter Supernatant (e.g., 0.45 µm Syringe Filter) sample->filter dilute Dilute Filtered Aliquot filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 4,4'-Dibromobiphenyl-2,2'-diamine. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical characteristics and potential applications of this and related biphenyl compounds.

Introduction

This compound is a halogenated aromatic amine with a biphenyl core structure. The presence of bromine atoms and amino groups at specific positions on the phenyl rings imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. It is notably used in the preparation of more complex molecules, including fused heterocyclic compounds like carbazoles, dibenzosiloles, and dibenzoselenophenes.[1] Understanding its molecular structure and conformation is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications.

It is important to note that there appears to be some ambiguity in the literature regarding the CAS number for this compound. While CAS number 136630-36-9 is frequently associated with 4,4'-Dibromo-2,2'-biphenyldiamine[2][3], another CAS number, 84530-60-9 , is also used for a compound with the IUPAC name 2,2'-dibromo-[1,1'-biphenyl]-4,4'-diamine, which describes the same connectivity.[4][5] This guide will focus on the data associated with the 4,4'-dibromo, 2,2'-diamino substitution pattern.

Molecular Structure and Properties

The molecular structure of this compound consists of two phenyl rings linked by a single carbon-carbon bond. Each ring is substituted with a bromine atom at the 4-position (para to the inter-ring bond) and an amino group at the 2-position (ortho to the inter-ring bond).

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note the significant discrepancy in the reported melting points, which may be due to different polymorphic forms or impurities.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀Br₂N₂[2][3]
Molecular Weight 342.03 g/mol [2]
CAS Number 136630-36-9[2][3]
Melting Point 113-118 °C or 192-194 °C[2]
Boiling Point (Predicted) 436.5 ± 40.0 °C[2]
pKa (Predicted) 2.79 ± 0.10[2][3]
Solubility Sparingly soluble in water[2]
Conformational Analysis

The conformation of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but in the solution and gas phases, it adopts a twisted conformation with a dihedral angle of approximately 32-44°.[6] This twist arises from the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens.

For this compound, the presence of bulky amino groups at the ortho positions (2 and 2') is expected to introduce significant steric repulsion. This steric hindrance would prevent the molecule from adopting a planar conformation and would likely result in a larger dihedral angle compared to unsubstituted biphenyl. While no specific experimental or computational data on the dihedral angle of this compound was found, it is reasonable to infer a non-planar, twisted conformation in solution. This conformation will influence the molecule's electronic properties and its ability to engage in intermolecular interactions.

The diagram below illustrates the key structural features of this compound and their influence on its chemical properties.

Key Structural Features of this compound A Biphenyl Core B Amine Groups (-NH2) at 2,2' positions A->B C Bromine Atoms (-Br) at 4,4' positions A->C D Steric Hindrance B->D causes E Hydrogen Bonding Donors B->E act as F Reactive Sites for Electrophilic Substitution C->F influence G Twisted Conformation (Non-planar) D->G leads to H Intermediate for Heterocycle Synthesis E->H participates in G->H influences reactivity for

Caption: Logical relationship of structural features and properties.

Synthesis

The primary synthesis route to this compound involves a two-step process starting from 2,5-dibromonitrobenzene.[7] An alternative, though less detailed, method involves the direct reaction of 4,4'-dibromobiphenyl with ammonia.[2]

The two-step synthesis pathway is outlined in the workflow diagram below.

Synthesis Workflow for this compound A 2,5-Dibromonitrobenzene B Ullmann Coupling A->B Reactant C 4,4'-Dibromo-2,2'-dinitrobiphenyl B->C Product D Reduction C->D Reactant E This compound D->E Final Product

Caption: Two-step synthesis of the target molecule.

Experimental Protocols

Synthesis of 4,4'-Dibromobiphenyl (Precursor) [8]

  • Materials:

    • Biphenyl, finely powdered (15.4 g, 0.10 mole)

    • Bromine (39 g, 12 mL, 0.24 mole)

    • Benzene (75 mL)

  • Procedure:

    • Place 15.4 g of finely powdered biphenyl in a 15-cm evaporating dish.

    • Set the dish on a porcelain rack in a 30-cm desiccator. Under the rack, place a 10-cm evaporating dish containing 39 g of bromine.

    • Close the desiccator, providing a very small opening for the escape of hydrogen bromide.

    • Leave the biphenyl in contact with the bromine vapor for 8 hours or overnight.

    • Remove the resulting orange solid from the desiccator and allow it to stand in a fume hood for at least 4 hours to allow excess hydrogen bromide and bromine to escape. The product at this stage weighs approximately 30 g and has a melting point around 152 °C.

    • Dissolve the crude 4,4'-dibromobiphenyl in 75 mL of benzene, filter the solution, and cool it to 15 °C.

    • Filter the resulting crystals to yield 23.4–24.0 g (75–77%) of 4,4'-dibromobiphenyl with a melting point of 162–163 °C.

Spectroscopic Characterization

No specific experimental spectroscopic data (NMR, IR, MS) for this compound were found in the reviewed literature. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, likely in the range of 6.5-8.0 ppm. The amino protons would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons due to the molecule's symmetry. The carbons bonded to bromine would be shifted downfield, while those bonded to the amino groups would be shifted upfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (342.03 g/mol ). A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Conclusion

This compound is a synthetically important biphenyl derivative. Its molecular structure, characterized by a twisted biphenyl core with ortho-amino and para-bromo substituents, dictates its chemical properties and reactivity. While there is a lack of detailed, publicly available experimental data on its precise molecular geometry and spectroscopic characteristics, its synthesis and physical properties have been reported. The information provided in this guide serves as a foundational resource for researchers working with this compound, highlighting its structural features and synthetic pathways. Further crystallographic and spectroscopic studies would be invaluable for a more complete understanding of this molecule's conformation and electronic structure.

References

A Technical Guide to the Historical Synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the historical synthetic pathways to 4,4'-Dibromobiphenyl-2,2'-diamine, a significant biphenyl derivative. The primary historical route to this compound involves a two-step process: the Ullmann condensation to form the dinitro intermediate, followed by a reduction of the nitro groups to the corresponding amines. This document provides a detailed examination of these classical methods, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate a comprehensive understanding of the synthesis.

Core Synthesis Overview

The historical synthesis of this compound is predominantly a two-step process. The first step involves the formation of 4,4'-Dibromo-2,2'-dinitrobiphenyl through an Ullmann coupling reaction of 2,5-dibromonitrobenzene. The subsequent step is the reduction of the dinitro compound to the target this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and final product involved in this synthetic pathway.

Table 1: Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,5-Dibromonitrobenzene3460-18-2C₆H₃Br₂NO₂280.9084-86
4,4'-Dibromo-2,2'-dinitrobiphenyl91371-12-9C₁₂H₆Br₂N₂O₄402.00148-150[1]
This compound136630-36-9C₁₂H₁₀Br₂N₂342.03192-194[2]

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Ullmann Coupling2,5-Dibromonitrobenzene, Copper powderN,N-Dimethylformamide (DMF)1251 hour~91%
Reduction of Dinitro Intermediate4,4'-Dibromo-2,2'-dinitrobiphenyl, Stannous chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acidEthanolRefluxNot specifiedNot specified

Experimental Protocols

The following sections provide detailed historical methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling

This reaction proceeds via a copper-promoted homocoupling of 2,5-dibromonitrobenzene.

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen), a mixture of 2,5-dibromonitrobenzene and activated copper powder is prepared in N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to 125 °C and stirred for approximately one hour.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is filtered to remove the copper residues.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 4,4'-Dibromo-2,2'-dinitrobiphenyl is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound by Reduction

The reduction of the dinitro intermediate is a critical step to yield the final diamine product. A common historical method for this transformation is the use of stannous chloride in an acidic medium.

Experimental Protocol:

  • 4,4'-Dibromo-2,2'-dinitrobiphenyl is dissolved in ethanol.

  • An excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added to the solution.

  • Concentrated hydrochloric acid is added cautiously to the mixture.

  • The reaction mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide solution) to precipitate the crude product and tin salts.

  • The precipitate is filtered and washed with water.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationship between the reactants, intermediates, and the final product.

Synthesis_Pathway Reactant 2,5-Dibromonitrobenzene Intermediate 4,4'-Dibromo-2,2'-dinitrobiphenyl Reactant->Intermediate Ullmann Coupling (Cu, DMF, 125°C) Product This compound Intermediate->Product Reduction (SnCl2, HCl, Ethanol, Reflux) Experimental_Workflow cluster_ullmann Step 1: Ullmann Coupling cluster_reduction Step 2: Reduction U1 Mix 2,5-dibromonitrobenzene and Cu in DMF U2 Heat to 125°C for 1h U1->U2 U3 Cool and Filter U2->U3 U4 Concentrate Filtrate U3->U4 U5 Purify by Chromatography U4->U5 R1 Dissolve dinitro compound in Ethanol U5->R1 Intermediate Product R2 Add SnCl2 and HCl R1->R2 R3 Reflux R2->R3 R4 Cool and Neutralize R3->R4 R5 Filter and Wash R4->R5 R6 Recrystallize R5->R6

References

Potential research areas for 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for 4,4'-Dibromobiphenyl-2,2'-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile aromatic compound whose rigid biphenyl backbone, axial chirality, and reactive amine and bromide functional groups make it a compelling scaffold for innovation across multiple scientific disciplines. The presence of four distinct reactive sites allows for its use as a monomer in advanced polymer synthesis, a precursor for complex heterocyclic systems, and a foundational structure for novel chiral ligands and potential therapeutic agents. This technical guide outlines the primary research avenues for this compound, providing a summary of its properties, detailed synthesis protocols, and potential applications in materials science, asymmetric catalysis, and medicinal chemistry.

Core Molecular Properties and Synthesis

This compound is a solid organic compound with a molecular structure that offers significant potential for chemical modification. The diamine functional groups can readily participate in reactions such as amidation and imidation, while the bromine atoms are suitable for various cross-coupling reactions, enabling the extension of the molecular framework.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for this compound and its immediate precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl, is provided below.

PropertyThis compound4,4'-Dibromo-2,2'-dinitrobiphenyl
CAS Number 136630-36-991371-12-9
Molecular Formula C₁₂H₁₀Br₂N₂C₁₂H₆Br₂N₂O₄
Molecular Weight 342.03 g/mol 402.00 g/mol
Melting Point 192-194 °C148-150 °C[1]
Appearance SolidSolid
Solubility Sparingly soluble in water (0.014 g/L at 25°C predicted)-
Synthesis Pathway

The primary route to synthesizing this compound involves a two-step process starting from a substituted nitrobenzene. The first step is a classic Ullmann coupling to form the biphenyl core, followed by the reduction of the nitro groups to the desired diamine.[1][2]

G Start 2,5-Dibromonitrobenzene Step1 Ullmann Coupling (Cu, high temp.) Start->Step1 Intermediate 4,4'-Dibromo-2,2'-dinitrobiphenyl Step1->Intermediate Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Step2 End This compound Step2->End

Caption: General synthesis workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling [1][3]

This procedure is adapted from established Ullmann coupling methodologies for similar substrates.

  • Materials: 1,4-dichloro-2-nitrobenzene, copper powder, high-speed ball mill or high-boiling point solvent (e.g., DMF).

  • Solvent-Free Procedure (High-Speed Ball Milling):

    • Add 1,4-dichloro-2-nitrobenzene (e.g., 10 mmol) to a copper vial charged with a copper ball bearing.

    • Subject the vial to high-speed ball milling until the reaction is complete (monitor by TLC).

    • The resulting solid product can be purified by recrystallization from hot ethanol. This method has been reported to achieve yields as high as 95% for the analogous 4,4'-dichloro-2,2'dinitrobiphenyl.[3]

  • Traditional Procedure:

    • In a flask equipped for high-temperature reaction, combine 2,5-dibromonitrobenzene with activated copper powder in a high-boiling solvent like DMF.[1]

    • Heat the reaction mixture to a high temperature (typically >200°C) and maintain for several hours.

    • After cooling, the reaction mixture is filtered to remove copper residues.

    • The product is isolated from the filtrate by precipitation or extraction, followed by purification via column chromatography or recrystallization.

Protocol 2: Reduction to this compound [1]

This is a standard protocol for the reduction of aromatic nitro compounds.

  • Materials: 4,4'-Dibromo-2,2'-dinitrobiphenyl, stannous chloride (SnCl₂), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), ethanol.

  • Procedure:

    • Suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl in ethanol in a round-bottom flask.

    • Add an excess of stannous chloride dihydrate dissolved in concentrated HCl to the suspension.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final diamine.

Potential Research Area 1: Advanced Polymer Synthesis

The diamine is a prime candidate for a monomer in the synthesis of high-performance polymers like polyimides and polyamides. The rigid biphenyl unit can impart high thermal stability and mechanical strength, while the bromine atoms offer sites for post-polymerization modification or for creating polymers with intrinsic microporosity (PIMs), which are valuable for gas separation applications.[4]

Polyimides for Gas Separation Membranes

Polyimides (PIs) derived from substituted biphenyls are known for their potential in gas separation. The introduction of bulky groups, such as the bromine atoms in the 2,2'-positions of a related dianhydride, can disrupt chain packing, increasing the fractional free volume (FFV) and enhancing gas permeability.[5]

G cluster_0 Monomers cluster_1 Polymerization cluster_2 Characterization & Application Diamine This compound Polycondensation One-Step Solution Polycondensation (in m-cresol) Diamine->Polycondensation Dianhydride Aromatic Dianhydride (e.g., BPDA, 6FDA) Dianhydride->Polycondensation Polyimide Bromo-Containing Polyimide Polycondensation->Polyimide Properties High Thermal Stability High FFV & Gas Permeability Polyimide->Properties Application Gas Separation Membrane Properties->Application G Core Chiral Diamine Scaffold (Resolved R/S Enantiomers of This compound) Derivatization Derivatization of -NH₂ (e.g., with 2-(diphenylphosphino)benzaldehyde) Core->Derivatization Ligand Chiral P,N-Bidentate Ligand Derivatization->Ligand Complexation Complexation with Metal Precursor (e.g., [Rh(COD)Cl]₂) Ligand->Complexation Catalyst Chiral Metal Catalyst Complexation->Catalyst Application Asymmetric Reactions (e.g., Hydrogenation, Allylic Alkylation) Catalyst->Application

References

Technical Guide: Safety and Handling of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4,4'-Dibromobiphenyl-2,2'-diamine (CAS No. 136630-36-9). The information presented is intended to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical Identification and Physical Properties

Identifier Value
Chemical Name This compound
Synonyms 2,2'-Diamino-4,4'-dibromobiphenyl; 4,4'-Dibromo-2,2'-biphenyldiamine
CAS Number 136630-36-9
Molecular Formula C₁₂H₁₀Br₂N₂
Molecular Weight 342.03 g/mol
Appearance Solid
Melting Point 113-118 °C

Hazard Identification and Classification

Signal Word: Danger

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life

Note: The toxicological properties of this compound have not been fully investigated. The GHS classification is based on available data.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4]

Safe Handling and Storage

Handling
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][3]

  • The storage container should be clearly labeled with the chemical name and any associated hazards.

First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][2]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Accidental Release and Disposal

Accidental Release
  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment as outlined in Section 3.

  • Avoid generating dust.

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standard operating procedure for handling this compound in a laboratory setting.

start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid in Fume Hood or Ventilated Enclosure fume_hood->weighing dissolving Prepare Solutions in Fume Hood weighing->dissolving handling Perform Experimental Procedures dissolving->handling decontamination Decontaminate Work Area handling->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal end End waste_disposal->end

Caption: Standard Operating Procedure for Handling this compound.

Logical Relationships in Emergency Response

The following diagram outlines the decision-making process in the event of an accidental exposure to this compound.

exposure Accidental Exposure Occurs inhalation Inhalation? exposure->inhalation skin_contact Skin Contact? exposure->skin_contact eye_contact Eye Contact? exposure->eye_contact ingestion Ingestion? exposure->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air Yes flush_skin Flush Skin with Water skin_contact->flush_skin Yes flush_eyes Flush Eyes with Water eye_contact->flush_eyes Yes rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth Yes seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention flush_skin->seek_medical_attention flush_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

References

Commercial availability and suppliers of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. The typical purity offered is around 97%. When sourcing this chemical, it is advisable to consult with suppliers for detailed specifications and availability in desired quantities.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurityNotes
Sigma-Aldrich136630-36-997%Also listed as 2,2′-Diamino-4,4′-dibromobiphenyl.[1]
Crysdot LLC84530-60-995+%Listed as the isomer 4,4'-Diamino-2,2'-dibromobiphenyl.[2]
Guidechem136630-36-9N/ALists multiple suppliers.[3]
CymitQuimica136630-36-9N/AProvides pricing for various quantities.[4]
Advanced ChemBlocks84530-60-997%Listed as the isomer 4,4'-Diamino-2,2'-dibromobiphenyl.[5]
HANGZHOU LEAP CHEM CO., LTD.136630-36-9N/AA supplier of fine chemicals.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. Please note that some of these values are predicted.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4,4'-Dibromo-[1,1'-biphenyl]-2,2'-diamineN/A
Synonyms 2,2'-Diamino-4,4'-dibromobiphenyl[1]
CAS Number 136630-36-9[3][7]
Molecular Formula C₁₂H₁₀Br₂N₂[3][7]
Molecular Weight 342.03 g/mol [3][7]
Appearance Solid[1]
Melting Point 113-118 °C[1]
Boiling Point (Predicted) 436.5 ± 40.0 °C[7]
Density (Predicted) 1.784 ± 0.06 g/cm³[7]
pKa (Predicted) 2.79 ± 0.10[3]
Solubility Sparingly soluble in water (0.014 g/L at 25 °C)[3][7]

Synthesis and Experimental Protocols

Synthesis of 4,4'-Dibromobiphenyl (Precursor)

A common method for the synthesis of 4,4'-Dibromobiphenyl is the direct bromination of biphenyl.

Experimental Protocol: Bromination of Biphenyl

  • Materials:

    • Biphenyl

    • Bromine

    • Benzene

  • Procedure:

    • Place 15.4 g (0.10 mole) of finely powdered biphenyl in a 15-cm evaporating dish.

    • Place the dish on a porcelain rack inside a 30-cm desiccator. Under the rack, place a 10-cm evaporating dish containing 39 g (12 ml, 0.24 mole) of bromine.

    • Close the desiccator, leaving a small opening for the escape of hydrogen bromide.

    • Allow the biphenyl to remain in contact with the bromine vapor for 8 hours or overnight.

    • Remove the resulting orange solid from the desiccator and let it stand in a fume hood for at least 4 hours to allow for the escape of residual hydrogen bromide and bromine. The crude product should weigh approximately 30 g and have a melting point around 152°C.

    • Dissolve the crude 4,4'-dibromobiphenyl in 75 ml of benzene, filter the solution, and then cool it to 15°C.

    • Filter the resulting crystals to obtain 23.4–24.0 g (75–77% yield) of 4,4'-dibromobiphenyl with a melting point of 162–163°C.[2]

Synthesis of this compound

The synthesis of the target compound from 4,4'-Dibromobiphenyl involves nitration followed by reduction. A general approach involves the reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl. This dinitro compound can be synthesized via the Ullmann coupling of 2,5-dibromonitrobenzene. The subsequent reduction of the dinitro groups to amines yields this compound.[8]

General Reaction Scheme:

  • Nitration: 4,4'-Dibromobiphenyl is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce nitro groups at the 2 and 2' positions, yielding 4,4'-Dibromo-2,2'-dinitrobiphenyl.

  • Reduction: The resulting 4,4'-Dibromo-2,2'-dinitrobiphenyl is then reduced using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation) to convert the nitro groups into amino groups, affording this compound.

Applications in Research and Development

4,4'-Dibromobiphenyl and its derivatives are valuable intermediates in organic synthesis. The bromine atoms can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules. The amino groups in the target compound provide sites for further functionalization, making it a useful building block in the synthesis of polymers, dyes, and potentially pharmaceutical compounds.[9] Specifically, this compound can be used as a curing agent in epoxy resins for adhesives, coatings, and composite materials.[7] It is also instrumental in constructing complex molecular architectures for novel polymers, specialized dyes, and advanced electronic materials.[10]

Workflow and Diagrams

Synthetic Workflow for this compound

The following diagram illustrates the general synthetic pathway from biphenyl to this compound.

Synthesis_Workflow Biphenyl Biphenyl Dibromobiphenyl 4,4'-Dibromobiphenyl Biphenyl->Dibromobiphenyl Bromination Dinitro 4,4'-Dibromo-2,2'-dinitrobiphenyl Dibromobiphenyl->Dinitro Nitration Diamine This compound Dinitro->Diamine Reduction

Caption: General synthetic workflow for this compound.

Safety Information

This compound is an aromatic amine, a class of compounds that can have toxic properties. It is classified as an irritant and may cause skin and serious eye irritation. It is harmful if swallowed and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Review of Substituted 2,2'-Diaminobiphenyl Compounds: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 2,2'-diaminobiphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent axial chirality, ability to form stable metal complexes, and capacity to serve as a versatile pharmacophore have led to its incorporation into a wide array of functional molecules. This technical guide provides an in-depth review of the synthesis, physicochemical properties, and applications of this important class of compounds, with a particular focus on their role in drug development.

Synthetic Strategies

The construction of the substituted 2,2'-diaminobiphenyl core can be broadly categorized into two primary strategies: the dimerization of aromatic precursors followed by functional group manipulation, and modern cross-coupling reactions to form the biaryl bond.

1.1. Synthesis via Dimerization and Reduction (Ullmann Coupling)

A classical and robust method for creating symmetrical 2,2'-diaminobiphenyls involves the copper-promoted Ullmann coupling of 2-halonitrobenzene derivatives to form a 2,2'-dinitrobiphenyl intermediate.[1][2] This intermediate is then subjected to reduction to yield the target diamine. This approach is particularly useful for gram-scale synthesis.[3] Modern variations of this method include solvent-free techniques using high-speed ball milling, which can provide quantitative yields and reduce industrial waste.[3]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A Substituted 2-Halonitrobenzene B Ullmann Coupling A->B Cu, Heat C Substituted 2,2'-Dinitrobiphenyl B->C D Reduction C->D e.g., H₂, Pd/C or Fe/HCl E Substituted 2,2'-Diaminobiphenyl D->E G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A1 Substituted Aryl Halide/Triflate B Suzuki-Miyaura Coupling A1->B Pd Catalyst, Base A2 Substituted Aryl Boronic Acid/Ester A2->B Pd Catalyst, Base C Substituted Biaryl Intermediate B->C D Functional Group Manipulation (e.g., Reduction) C->D E Substituted 2,2'-Diaminobiphenyl D->E G cluster_pathway Enzyme Catalysis & Inhibition Enzyme Enzyme (e.g., CK1δ, MAO-B) Product Product (Signal Transduction) Enzyme->Product Catalyzes Reaction Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Substituted 2,2'-Diaminobiphenyl Derivative Inhibitor->Enzyme Blocks Active Site

References

An In-depth Technical Guide on the Reactivity of Amine Groups in 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amine groups in 4,4'-dibromobiphenyl-2,2'-diamine. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds, polymers, and materials with potential applications in medicinal chemistry and materials science. This document explores key reactions of the amine functionalities, including N-arylation, acylation, and diazotization, providing insights into reaction mechanisms and synthetic utility. Detailed experimental protocols for representative transformations are presented, alongside a summary of quantitative data and visualizations of key reaction pathways to facilitate a deeper understanding of the molecule's chemical behavior.

Introduction

This compound is a substituted aromatic diamine characterized by a biphenyl core with bromine atoms at the 4 and 4' positions and primary amine groups at the 2 and 2' positions. The presence of both nucleophilic amine groups and reactive bromine atoms makes this compound a highly versatile precursor for a variety of chemical transformations. The steric hindrance around the amine groups, due to their ortho position relative to the biphenyl linkage, as well as the electronic effects of the bromine substituents, play a significant role in modulating their reactivity. This guide focuses on the chemical behavior of the amine functionalities, which are pivotal for the construction of more complex molecular architectures.

General Reactivity of the Amine Groups

The amine groups in this compound exhibit typical nucleophilic character, readily participating in reactions with a variety of electrophiles. However, the reaction outcomes can be influenced by the steric environment and the electronic nature of the biphenyl system. The primary reactions involving the amine groups are:

  • N-Arylation: Formation of carbon-nitrogen bonds, typically through transition metal-catalyzed cross-coupling reactions.

  • Acylation: Reaction with acylating agents to form amides.

  • Diazotization: Conversion of the primary amine groups into diazonium salts, which are versatile intermediates for various subsequent transformations.

  • Intramolecular Cyclization: The proximate positioning of the two amine groups allows for intramolecular reactions to form heterocyclic structures, most notably carbazoles.

Key Reactions and Mechanistic Insights

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is highly valuable for the synthesis of arylamines. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Pd(II) Complex L2Pd(Ar)(X) Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amine R2NH Amine->Ligand\nExchange Amine Complex [L2Pd(Ar)(NHR2)]+X- Ligand\nExchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Base Base->Deprotonation Amido Complex L2Pd(Ar)(NR2) Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration N-Arylated\nProduct Ar-NR2 Reductive\nElimination->N-Arylated\nProduct

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Acylation

The amine groups of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N'-diacyl derivatives. This reaction is a fundamental transformation for the protection of the amine groups or for the introduction of functional handles. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.[2]

Acylation_Reaction Diamine 4,4'-Dibromobiphenyl- 2,2'-diamine Reaction Acylation Diamine->Reaction Acylating_Agent Acylating Agent (e.g., R-COCl) Acylating_Agent->Reaction Product N,N'-Diacyl Derivative Reaction->Product Base Base (e.g., Pyridine, Et3N) Base->Reaction Acid Scavenger

Figure 2: General Workflow for the Acylation of this compound.
Diazotization and Subsequent Reactions

The primary aromatic amine groups can be converted to diazonium salts by treatment with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid.[3] The resulting bis-diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) or coupling reactions to form azo compounds.[4][5]

Diazotization_Sandmeyer Diamine 4,4'-Dibromobiphenyl- 2,2'-diamine Diazotization Diazotization (NaNO2, H+) Diamine->Diazotization Diazonium_Salt Bis-diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX) Diazonium_Salt->Sandmeyer Product Substituted Biphenyl Sandmeyer->Product

Figure 3: Pathway for Diazotization followed by a Sandmeyer Reaction.
Intramolecular Cyclization: Synthesis of Carbazoles

A significant reaction of 2,2'-diaminobiphenyl derivatives is their acid-catalyzed intramolecular cyclization to form carbazoles, known as the Täuber carbazole synthesis.[6][7] In the case of this compound, this reaction leads to the formation of 2,7-dibromocarbazole, a valuable building block for organic electronic materials.

Carbazole_Synthesis Diamine 4,4'-Dibromobiphenyl- 2,2'-diamine Cyclization Intramolecular Cyclization (Acid, Heat) Diamine->Cyclization Carbazole 2,7-Dibromocarbazole Cyclization->Carbazole

Figure 4: Synthesis of 2,7-Dibromocarbazole.

Quantitative Data

While extensive quantitative data specifically for the reactivity of this compound is not widely available in a consolidated format, specific examples from the literature provide valuable insights. The following table summarizes the reported yield for the synthesis of 2,7-dibromocarbazole.

ReactionSubstrateProductReagents and ConditionsYield (%)Reference
Intramolecular Cyclization2,2'-Diamino-4,4'-dibromobiphenyl2,7-Dibromocarbazole85% Phosphoric acid, 190-200 °C, 26 h85[6]

Applications in Polymer Synthesis

This compound is a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The diamine can undergo polycondensation with diacid chlorides or dianhydrides to form polymers with desirable properties, including high thermal stability and chemical resistance.

Polyamide Synthesis

The reaction of this compound with a diacid chloride, such as terephthaloyl chloride, in a suitable solvent yields a polyamide. The properties of the resulting polymer can be tailored by the choice of the diacid chloride.

Polyamide_Synthesis Diamine 4,4'-Dibromobiphenyl- 2,2'-diamine Polycondensation Polycondensation Diamine->Polycondensation Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl chloride) Diacid_Chloride->Polycondensation Polyamide Polyamide Polycondensation->Polyamide

Figure 5: General Scheme for Polyamide Synthesis.

Experimental Protocols

The following are representative experimental protocols for key reactions involving the amine groups of this compound. These are intended as a guide and may require optimization for specific applications.

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure and should be adapted based on the specific aryl halide and desired product.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 2.2 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add this compound (1.0 equivalent) and the aryl halide (2.2 equivalents).

  • Solvent and Reaction: Add anhydrous toluene or dioxane via syringe. Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Protocol for Acylation with Acetyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Representative Protocol for Diazotization and Sandmeyer Bromination
  • Diazotization: In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrobromic acid and water at 0-5 °C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (2.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (2.2 equivalents) in concentrated hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Experimental Protocol for the Synthesis of 2,7-Dibromocarbazole[6]
  • Reaction Setup: In a reaction vessel, place 2,2'-diamino-4,4'-dibromobiphenyl (1.0 equivalent).

  • Acid Addition: Add 85% phosphoric acid.

  • Reaction: Heat the mixture to 190-200 °C and maintain this temperature for 26 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The solid is then washed with water until neutral and dried. The crude product can be further purified by recrystallization.

Conclusion

The amine groups in this compound are versatile functional handles that enable a wide range of chemical transformations. From the construction of complex N-arylated structures and robust polyamides to the synthesis of valuable heterocyclic scaffolds like carbazoles, this diamine proves to be a cornerstone building block in modern organic synthesis. Understanding the reactivity of its amine groups, as detailed in this guide, is crucial for harnessing its full potential in the design and development of novel molecules for the pharmaceutical and materials science industries. Further exploration into the quantitative aspects of its reactivity and the development of more specific and efficient synthetic protocols will continue to expand its utility in these fields.

References

Methodological & Application

Synthesis of High-Performance Polyimides Utilizing 4,4'-Dibromobiphenyl-2,2'-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel polyimides derived from the monomer 4,4'-Dibromobiphenyl-2,2'-diamine. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of bromine atoms into the polymer backbone via the use of this compound is anticipated to impart unique characteristics to the resulting polyimides, such as enhanced flame retardancy and modified solubility, making them attractive for specialized applications in electronics, aerospace, and as advanced materials in drug delivery systems. While direct experimental data for polyimides synthesized from this compound is not extensively available in published literature, this document outlines a generalized, robust two-step synthesis protocol based on established polyimide chemistry. The expected properties of these novel polyimides are extrapolated from data on structurally similar polymers.

Introduction

Aromatic polyimides are synthesized through the polycondensation reaction of an aromatic dianhydride with an aromatic diamine. The most common method is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide. The properties of the resulting polyimide are highly dependent on the chemical structure of the monomer units. The use of this compound as the diamine monomer is expected to yield polyimides with a unique combination of properties due to the presence of the bulky and electron-withdrawing bromine substituents.

Expected Properties of Polyimides from this compound

The properties of polyimides are significantly influenced by the structure of the diamine and dianhydride monomers. Based on polyimides derived from other substituted biphenyl diamines, the following properties can be anticipated for polyimides synthesized with this compound.

PropertyExpected Range/ValueNotes
Thermal Properties
Glass Transition Temp (Tg)250 - 350 °CThe rigid biphenyl structure is expected to lead to high glass transition temperatures. The bulky bromine atoms may slightly decrease chain packing and thus slightly lower Tg compared to non-substituted analogs.
10% Weight Loss Temp (T10)> 500 °C (in N₂)Aromatic polyimides exhibit excellent thermal stability.
Mechanical Properties
Tensile Strength90 - 150 MPaThese values are typical for aromatic polyimides and will vary depending on the dianhydride used and the processing conditions of the polyimide film.
Tensile Modulus2.5 - 4.0 GPaThe rigidity of the polymer backbone will contribute to a high modulus.
Elongation at Break5 - 15%Aromatic polyimides are generally stiff and exhibit low to moderate elongation at break.
Solubility Potentially improved solubility in organic solvents compared to non-substituted analogs.The presence of bromine atoms can disrupt chain packing, potentially leading to increased solubility in polar aprotic solvents like NMP, DMAc, and DMF.
Flame Retardancy EnhancedThe bromine content is expected to confer inherent flame retardant properties to the polymer.

Experimental Protocols

The following is a general two-step procedure for the synthesis of polyimides using this compound and a generic aromatic dianhydride.

Materials
  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (three-neck flask, mechanical stirrer, dropping funnel, condenser)

  • Heating mantle and temperature controller

  • Vacuum oven

Part 1: Synthesis of Poly(amic acid)
  • In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP. The concentration is typically around 15-20 wt%.

  • Stir the solution under a nitrogen/argon atmosphere until the diamine is completely dissolved.

  • Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen/argon atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Part 2: Thermal Imidization to Polyimide
  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and effect cyclodehydration to the polyimide. A typical heating schedule is as follows:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After the thermal treatment, allow the oven to cool down slowly to room temperature.

  • Peel the resulting polyimide film from the glass substrate. The film should be tough and flexible.

Visualizations

Reaction Scheme

The following diagram illustrates the two-step synthesis of a polyimide from this compound and a generic aromatic dianhydride.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Thermal Imidization Diamine This compound PAA Poly(amic acid) Precursor Diamine->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent1 DMAc or NMP Room Temperature Polyimide Polyimide PAA->Polyimide PAA->Polyimide Δ (-H₂O) Heat Heat (e.g., 80-300°C) Water H₂O Polyimide->Water Experimental_Workflow Start Start DissolveDiamine Dissolve this compound in anhydrous solvent Start->DissolveDiamine AddDianhydride Add Aromatic Dianhydride DissolveDiamine->AddDianhydride Stir Stir at Room Temperature (12-24h) AddDianhydride->Stir CastFilm Cast Poly(amic acid) Solution Stir->CastFilm ThermalCure Thermal Imidization (Staged Heating) CastFilm->ThermalCure PeelFilm Peel Polyimide Film ThermalCure->PeelFilm Characterization Characterize Film Properties (Thermal, Mechanical, etc.) PeelFilm->Characterization End End Characterization->End

Detailed experimental protocol for Ullmann coupling of 2-bromo-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Ullmann homocoupling of 2-bromo-5-nitroaniline to synthesize 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine. The Ullmann reaction is a well-established method for carbon-carbon bond formation between aryl halides, facilitated by a copper catalyst.[1] This protocol is adapted from classical Ullmann coupling procedures for structurally similar substrates, specifically those involving ortho-halogenated nitroaromatics.[2] The presence of an electron-withdrawing nitro group on the aromatic ring of 2-bromo-5-nitroaniline makes it a suitable substrate for this transformation.[1] This document outlines two effective methods: a traditional approach using a high-boiling point solvent and a modern, solvent-free approach utilizing ball milling.[2][3]

Introduction

The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a copper-mediated reaction of aryl halides to form biaryl compounds.[4] The classical reaction conditions involve high temperatures and stoichiometric amounts of copper powder or a copper-bronze alloy.[1][2] While effective, these conditions can be harsh. Modern variations have been developed to improve yields and broaden the substrate scope, including the use of ligands and solvent-free techniques.[3] The homocoupling of 2-bromo-5-nitroaniline is a key transformation for the synthesis of the corresponding biphenyl diamine, a potentially valuable building block in medicinal chemistry and materials science.

Reaction Scheme

Figure 1. Ullmann coupling of 2-bromo-5-nitroaniline to 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine.

Experimental Protocols

Two protocols are presented for the Ullmann coupling of 2-bromo-5-nitroaniline.

Protocol 1: Classical Ullmann Coupling in a High-Boiling Solvent

This protocol is adapted from the well-established procedure for the coupling of o-chloronitrobenzene.[2]

Materials:

  • 2-bromo-5-nitroaniline

  • Copper-bronze alloy

  • Sand (acid-washed)

  • Ethanol

  • Activated charcoal (Norit)

  • High-boiling point solvent (e.g., nitrobenzene or dimethylformamide - DMF)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Thermometer

  • Buchner funnel and flask

  • Beakers and other standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 2-bromo-5-nitroaniline and an equal weight of sand.

  • Add a high-boiling point solvent such as nitrobenzene or DMF.

  • Heat the mixture to approximately 215-225 °C with vigorous stirring.

  • Once the temperature has stabilized, slowly add an equimolar amount of copper-bronze alloy to the reaction mixture over a period of about 1 hour.

  • Maintain the reaction temperature at 215-225 °C for an additional 1.5 hours with continuous stirring.

  • Allow the reaction mixture to cool slightly and pour it into a beaker containing sand, and stir to form small clumps.

  • After cooling to room temperature, break up the clumps in a mortar.

  • Transfer the solid to a flask and boil with two portions of ethanol to extract the product.

  • Filter the hot ethanol extracts.

  • Cool the combined filtrates in an ice bath to crystallize the crude product.

  • Collect the crude 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine by vacuum filtration.

  • For purification, dissolve the crude product in hot ethanol, treat with activated charcoal, and filter while hot.

  • Allow the filtrate to cool to induce crystallization of the pure product.

  • Collect the purified product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Protocol 2: Solvent-Free Ullmann Coupling using Ball Milling

This modern, environmentally friendly protocol is adapted from the solvent-free coupling of 2-iodonitrobenzene.[3]

Materials:

  • 2-bromo-5-nitroaniline

  • Copper vial and copper ball bearing (or a stainless steel vial with copper powder)

  • Ethanol

Equipment:

  • High-speed ball mill

  • Spatula

  • Standard laboratory glassware for recrystallization

Procedure:

  • Place 2-bromo-5-nitroaniline into a copper vial containing a copper ball bearing.

  • Seal the vial and place it in a high-speed ball mill.

  • Mill the mixture at high speed for a designated time (optimization may be required, starting with several hours).

  • After milling, open the vial in a fume hood and carefully remove the solid product.

  • The product can be purified by recrystallization from hot ethanol.

  • Dissolve the crude product in a minimal amount of hot ethanol, filter to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

  • Collect the purified 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterProtocol 1: Classical MethodProtocol 2: Solvent-Free Method
Starting Material 2-bromo-5-nitroaniline2-bromo-5-nitroaniline
Catalyst Copper-bronze alloyCopper (from vial and ball)
Solvent Nitrobenzene or DMFNone
Temperature 215-225 °CAmbient (local heating from milling)
Reaction Time ~2.5 hoursSeveral hours (requires optimization)
Expected Yield 50-60% (estimated based on similar reactions)[2]Potentially >80% (based on similar reactions)[3]
Product 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine

Note: The expected yields are estimates based on similar Ullmann coupling reactions reported in the literature and have not been experimentally confirmed for this specific substrate.

Table 2: Characterization Data for 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine

PropertyData
Molecular Formula C₁₂H₁₀N₄O₄
Molecular Weight 274.24 g/mol
Appearance Expected to be a yellow crystalline solid
Melting Point Not reported in the literature
¹H NMR (DMSO-d₆) Expected signals in the aromatic region (δ 7.0-8.5 ppm) and a broad signal for the amine protons.
¹³C NMR (DMSO-d₆) Expected signals for aromatic carbons, including those attached to nitro and amino groups.
IR (KBr, cm⁻¹) Expected characteristic peaks for N-H stretching (amine), C-H stretching (aromatic), C=C stretching (aromatic), and N=O stretching (nitro group).
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 274.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ullmann Coupling cluster_workup Workup & Purification cluster_analysis Product Analysis start 2-bromo-5-nitroaniline protocol1 Protocol 1: High-Temperature in Solvent start->protocol1 protocol2 Protocol 2: Solvent-Free Ball Milling start->protocol2 catalyst Copper Catalyst (Powder or Vial) catalyst->protocol1 catalyst->protocol2 extraction Extraction with Hot Ethanol protocol1->extraction recrystallization Recrystallization protocol2->recrystallization extraction->recrystallization characterization Characterization (NMR, IR, MS, MP) recrystallization->characterization final_product 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diamine characterization->final_product

Caption: Experimental workflow for the Ullmann coupling of 2-bromo-5-nitroaniline.

References

Application of 4,4'-Dibromobiphenyl-2,2'-diamine in Porous Organic Polymers: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The properties of POPs can be tailored by carefully selecting the monomeric building blocks. The use of monomers with specific functionalities, such as 4,4'-Dibromobiphenyl-2,2'-diamine, offers a promising route to introduce unique properties into the resulting polymer network. The presence of amino groups can enhance interactions with specific molecules like carbon dioxide, while the bromo groups can serve as sites for post-synthetic modification or influence the polymer's electronic properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a hypothetical porous polyimide, drawing upon established synthetic methodologies for structurally related polymers.

Application Notes: Porous Polyimides from this compound

Hypothetical Polymer: Polyimide (PI-DBDA)

A hypothetical porous polyimide, herein designated as PI-DBDA, can be synthesized via a polycondensation reaction between this compound and a suitable dianhydride, such as 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (Br-BPDA). The resulting polymer is expected to exhibit intrinsic microporosity due to the contorted and rigid nature of the biphenyl backbone, further enhanced by the presence of the bromo substituents which can restrict chain packing.

Potential Applications:

  • Gas Separation: The intrinsic microporosity and the presence of polar amine-derived imide linkages suggest that PI-DBDA could be an effective membrane material for gas separation, particularly for CO2/N2 and CO2/CH4 separations. The amino groups in the precursor could lead to a higher affinity for CO2.

  • Catalyst Support: The porous structure and the presence of nitrogen and bromine atoms could make PI-DBDA a suitable support for metal nanoparticles, leading to novel heterogeneous catalysts.

  • Sensing: The aromatic nature and potential for fluorescence could be exploited in the development of chemical sensors for the detection of nitroaromatic compounds or other electron-deficient molecules.

  • Post-Synthetic Modification: The bromine atoms on the polymer backbone offer reactive sites for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the material's properties for specific applications.

Quantitative Data Summary

While no specific data exists for a POP synthesized from this compound, the following table summarizes the properties of a structurally related series of intrinsically microporous polyimides derived from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (Br-BPDA) and various bulky diamines.[1][2] This data provides a reasonable expectation for the performance of a similarly structured polymer.

Polymer IDBET Surface Area (m²/g)Fractional Free Volume (FFV)CO₂ Permeability (Barrer)H₂ Permeability (Barrer)O₂ Permeability (Barrer)N₂ Permeability (Barrer)CH₄ Permeability (Barrer)H₂/N₂ Selectivity
Br-BPDA-MMBDA3420.216724.5576.5143.242.961.713.4
Br-BPDA-MMBMA3150.203549.3489.2109.831.242.515.7
Br-BPDA-TBDA22680.194412.7421.583.621.428.919.7
Br-BPDA-DAT2330.189349.8384.469.816.319.723.6
Br-BPDA-TBDA12110.169189.5254.138.78.510.129.9

Data is for polyimides synthesized from Br-BPDA and various diamines, as reported in Li, Y., et al. (2024).[1][2]

Experimental Protocols

Synthesis of Porous Polyimide (PI-DBDA) from this compound and Br-BPDA

This protocol is adapted from the one-step high-temperature solution polycondensation method used for the synthesis of Br-BPDA-derived polyimides.[1]

Materials:

  • This compound (Monomer A)

  • 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (Br-BPDA) (Monomer B)[1]

  • m-cresol (solvent, distilled over CaH₂)

  • Benzoic acid (catalyst)

  • Methanol (for precipitation)

  • Deionized water (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and Br-BPDA.

  • Add benzoic acid (2 molar equivalents with respect to the monomers) and freshly distilled m-cresol to achieve a solids concentration of approximately 20% (w/v).

  • Heat the mixture to 90 °C under a gentle flow of nitrogen with continuous stirring.

  • Once the monomers have completely dissolved and the solution becomes homogeneous, gradually raise the temperature to 190 °C.

  • Maintain the reaction at 190 °C for 6-8 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the viscous solution to approximately 100 °C.

  • Slowly pour the polymer solution into a vigorously stirred mixture of methanol and deionized water (1:1 v/v) to precipitate the polymer.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot deionized water to remove any residual solvent and catalyst.

  • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imide linkages (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹ for the asymmetric and symmetric C=O stretching of the imide ring, and around 1370 cm⁻¹ for the C-N stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms at 77 K.

Visualizations

Experimental Workflow for PI-DBDA Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Monomer A 4,4'-Dibromobiphenyl- 2,2'-diamine Reaction Polycondensation (190 °C, 6-8h, N₂) Monomer A->Reaction Monomer B Br-BPDA Monomer B->Reaction Solvent_Catalyst m-cresol, Benzoic Acid Solvent_Catalyst->Reaction Precipitation Precipitation in Methanol/Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Methanol & Water Filtration->Washing Drying Vacuum Drying (120 °C, 24h) Washing->Drying Final Polymer Final Polymer Drying->Final Polymer PI-DBDA

Caption: Workflow for the synthesis of the porous polyimide PI-DBDA.

Logical Relationship for a Potential Sensing Application

sensing_pathway cluster_interaction Interaction cluster_detection Detection POP Porous Polyimide (PI-DBDA) (Luminescent) Interaction Electron Transfer/ Energy Transfer POP->Interaction Analyte Nitroaromatic Compound (e.g., TNT) Analyte->Interaction Signal_Change Fluorescence Quenching Interaction->Signal_Change Detection Optical Detection Signal_Change->Detection

Caption: Proposed mechanism for nitroaromatic sensing using PI-DBDA.

References

Application Notes and Protocols: 4,4'-Dibromobiphenyl-2,2'-diamine as a Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

The primary applications found for 4,4'-Dibromobiphenyl-2,2'-diamine are as a monomer or intermediate in the synthesis of polymers, specialized dyes, and advanced electronic materials, such as carbazoles.[1] Its structural motif, featuring two amine functionalities and two bromine atoms on a biphenyl backbone, suggests potential for coordination with transition metals. However, there is no significant body of research demonstrating its efficacy as a ligand in common catalytic transformations like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

Researchers and drug development professionals interested in developing novel catalytic systems may consider the synthesis and evaluation of this compound-metal complexes. The following sections provide a hypothetical framework and general considerations for such an investigation, based on established principles of catalysis and ligand design.

Hypothetical Applications and Screening Protocols

Given the structural features of this compound, it could theoretically be investigated as a ligand in various cross-coupling reactions. The diamine moiety could chelate to a metal center, while the bromo-substituents could either be retained for further functionalization or participate in the catalytic cycle under certain conditions.

General Protocol for Catalyst Screening: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening the catalytic activity of a potential in situ formed Palladium complex with this compound in a Suzuki-Miyaura cross-coupling reaction.

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling Screening

ParameterCondition
Aryl Halide 4-Bromoanisole (1.0 mmol)
Boronic Acid Phenylboronic acid (1.2 mmol)
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand This compound (4 mol%)
Base K₂CO₃ (2.0 mmol)
Solvent Toluene/H₂O (4:1, 5 mL)
Temperature 100 °C
Reaction Time 12 h

Experimental Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide, phenylboronic acid, potassium carbonate, palladium acetate, and this compound.

  • Add the degassed solvent system to the Schlenk tube.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and determine the yield.

Visualization of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Pd(OAc)₂, Ligand solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify analysis Characterization and Yield Determination purify->analysis

References

Application Notes and Protocols for the Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step procedure for the chemical reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl to its corresponding diamine, 4,4'-dibromo-2,2'-diaminobiphenyl. This transformation is a critical step in the synthesis of various complex heterocyclic molecules, including carbazoles, which are of significant interest in medicinal chemistry and materials science. The protocol outlined below utilizes stannous chloride dihydrate as the reducing agent in an ethanol solvent, a common and effective method for the reduction of aromatic nitro compounds. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting amines are versatile intermediates for the construction of a wide array of functional molecules. 4,4'-Dibromo-2,2'-dinitrobiphenyl is a readily available starting material, and its reduction product, 4,4'-dibromo-2,2'-diaminobiphenyl, serves as a key building block for the synthesis of substituted carbazoles and other fused heterocyclic systems. Several methods can be employed for this reduction, including catalytic hydrogenation and the use of various reducing metals in acidic media. The protocol detailed herein focuses on the use of stannous chloride dihydrate, a reliable and high-yielding method for this specific transformation.

Data Presentation

The following table summarizes the key quantitative data for the reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl.

ParameterValue
Reactant
4,4'-Dibromo-2,2'-dinitrobiphenyl1.0 g (2.49 mmol)
Reducing Agent
Stannous Chloride Dihydrate (SnCl₂·2H₂O)4.2 g (18.6 mmol)
Solvent
Ethanol (95%)50 mL
Reaction Temperature
Reflux78 °C
Reaction Time
30 minutes
Product
4,4'-Dibromo-2,2'-diaminobiphenyl
Yield
~95% (typical)

Experimental Protocol

Materials:

  • 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 g (2.49 mmol) of 4,4'-dibromo-2,2'-dinitrobiphenyl in 50 mL of 95% ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add 4.2 g (18.6 mmol) of stannous chloride dihydrate.

  • Acidification: Carefully add 10 mL of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 30 minutes, as indicated by the dissolution of the starting material and a change in color.

  • Quenching and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the dropwise addition of a sodium hydroxide solution until the pH is basic (approximately pH 8-9). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the inorganic tin salts. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 4,4'-dibromo-2,2'-diaminobiphenyl can be further purified by recrystallization or column chromatography if required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl.

experimental_workflow start Start reagents Combine Reactants: - 4,4'-Dibromo-2,2'-dinitrobiphenyl - SnCl2·2H2O - Ethanol - Conc. HCl start->reagents reflux Heat to Reflux (30 minutes) reagents->reflux cool_neutralize Cool and Neutralize (add NaOH solution) reflux->cool_neutralize filter Filter to Remove Tin Salts cool_neutralize->filter extract Extract with Dichloromethane filter->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate product 4,4'-Dibromo-2,2'-diaminobiphenyl (Crude Product) dry_concentrate->product

Caption: Experimental workflow for the reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl.

Application Notes and Protocols: Synthesis of High-Performance Polymers Using 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4,4'-dibromobiphenyl-2,2'-diamine in the synthesis of high-performance polymers. This diamine is a key building block for creating advanced materials with exceptional thermal stability, mechanical strength, and specific electronic properties, making them suitable for a range of demanding applications.

Introduction to this compound

This compound is an aromatic diamine characterized by a biphenyl backbone with bromine and amine functional groups. The presence of two amine groups allows it to act as a monomer in polycondensation reactions, while the bromine atoms offer sites for further chemical modification or can influence the final properties of the polymer.[1] This unique structure makes it a valuable intermediate in the synthesis of novel polymers, specialized dyes, and advanced electronic materials.[1]

The primary applications for polymers derived from this diamine include:

  • Composites Industry: As a curing agent to strengthen the matrix of composite materials and enhance their mechanical properties.[2]

  • Coatings Industry: To improve the hardness, chemical resistance, and overall performance of coatings.[2]

  • Adhesives Industry: To enhance the bonding strength and durability of adhesives.[2]

  • Advanced Electronics: In the creation of materials with specific dielectric properties for applications like high-energy-density-storage capacitors and gate dielectrics.[3]

Synthesis of High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides from this compound typically involves a two-step or a one-step polycondensation reaction with a dianhydride.

2.1. General Reaction Scheme

The polymerization of a diamine with a dianhydride proceeds through a poly(amic acid) precursor, which is subsequently cyclized to the polyimide via thermal or chemical imidization.

G Diamine This compound Polymerization Polycondensation Diamine->Polymerization Dianhydride Aromatic Tetracarboxylic Dianhydride (e.g., BPDA) Dianhydride->Polymerization Solvent Polar Aprotic Solvent (e.g., m-cresol, NMP) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide High-Performance Polyimide Imidization->Polyimide

Caption: General workflow for the synthesis of polyimides.

2.2. Experimental Protocol: One-Step Solution Polycondensation

This protocol is adapted from a general method for synthesizing polyimides from bromo-containing dianhydrides and can be applied to diamines like this compound.[4]

Materials:

  • This compound

  • 2,2'-Dibromo-4,4',5,5'-biphenyltetracarboxylic Dianhydride (Br-BPDA) or similar aromatic dianhydride

  • m-cresol (distilled over calcium hydride)

  • Benzoic acid

  • Methanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine (e.g., 2.00 mmol), the dianhydride (e.g., 2.00 mmol), benzoic acid (4.00 mmol), and m-cresol (3.4 mL).

  • Heat the mixture to 90 °C under a nitrogen atmosphere with constant stirring until a homogeneous solution is formed.

  • Increase the reaction temperature to 190 °C and maintain for 6 hours.

  • After cooling the viscous solution to 100 °C, slowly pour it into a mixture of methanol (50.0 mL) and deionized water (50.0 mL) to precipitate the polyimide.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 100 °C for 24 hours.

Properties of Polymers Derived from Biphenyl Diamines

The incorporation of the biphenyl moiety from the diamine into the polymer backbone significantly influences the final properties of the material. The rigidity of the biphenyl unit enhances thermal stability and mechanical strength, while substituents on the biphenyl rings can be used to tune solubility and processability.

3.1. Data Presentation: Thermal Properties of Related High-Performance Polymers

The following table summarizes the thermal properties of various polyamides and polyimides, illustrating the high performance achievable with aromatic diamine-based structures.

Polymer TypeDiamine UsedDianhydride/Diacid UsedTg (°C)T10 (°C) in N2T10 (°C) in AirReference
PolyamideVarious Aromatic Diamines4,4'-bis(4-carboxy methylene) biphenyl210-261620-710497-597[5]
Polyimide4,4′-(2,7-naphthylenedioxy)dianilineVarious Dianhydrides223-285568-581557-570[6]
Fluorinated PolyimideCardo-type DiamineVarious Dianhydrides236-268>500>500[7]
CopolyimideODA-based DiaminesCHDA and 6FDA>308--[8]

Tg = Glass Transition Temperature; T10 = Temperature at 10% weight loss.

3.2. Structure-Property Relationships

The final properties of the polymers are a direct consequence of the monomer structures.

G cluster_monomer Monomer Structure cluster_properties Polymer Properties Monomer This compound RigidCore Rigid Biphenyl Core Monomer->RigidCore Substituents Bromine/Amine Groups Monomer->Substituents Thermal High Thermal Stability RigidCore->Thermal Mechanical Excellent Mechanical Strength RigidCore->Mechanical Solubility Tunable Solubility Substituents->Solubility

Caption: Influence of monomer structure on polymer properties.

Conclusion

This compound is a versatile monomer for the synthesis of high-performance polymers with a wide range of applications. By carefully selecting the co-monomer (e.g., dianhydride or diacid) and the polymerization conditions, polymers with tailored properties can be achieved. The protocols and data presented here provide a foundation for researchers to explore the potential of this diamine in developing next-generation materials.

References

Application Notes and Protocols for Post-Synthetic Modification of Polymers Containing 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The post-synthetic modification (PSM) of polymers offers a powerful strategy for the development of advanced materials with tailored functionalities. Polymers derived from 4,4'-Dibromobiphenyl-2,2'-diamine are particularly attractive candidates for PSM due to the presence of reactive bromine and amine functionalities. The amine groups in the polymer backbone contribute to properties such as thermal stability and can participate in hydrogen bonding, while the bromine atoms serve as versatile handles for a variety of cross-coupling reactions.

This document provides detailed protocols for the synthesis of a polyamide based on this compound and its subsequent post-synthetic modification via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These modifications allow for the introduction of a wide range of chemical moieties, enabling the fine-tuning of the polymer's physical, chemical, and biological properties for applications in drug delivery, diagnostics, and advanced materials science.

Key Applications:

  • Drug Delivery: Functionalization with targeting ligands, stimuli-responsive groups, or therapeutic agents.

  • Biomaterials: Modification of surface properties to enhance biocompatibility or promote specific cell interactions.

  • Catalysis: Immobilization of catalytic species onto the polymer backbone.

  • Sensors: Introduction of chromophores or fluorophores for the detection of specific analytes.

Experimental Protocols

Synthesis of Brominated Polyamide Precursor

This protocol describes the synthesis of a brominated polyamide via low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triethylamine (TEA), freshly distilled

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve this compound and anhydrous LiCl in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride to the stirred solution under a gentle flow of argon.

  • After the addition is complete, add freshly distilled triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

  • Characterize the polymer by FT-IR, ¹H NMR, and Gel Permeation Chromatography (GPC).

Table 1: Representative Quantitative Data for Polyamide Synthesis

EntryMonomer 1Monomer 2SolventYield (%)Mₙ ( g/mol )PDI
1This compoundTerephthaloyl chlorideDMAc/LiCl9535,0001.8

Mₙ = Number-average molecular weight; PDI = Polydispersity index. Data are illustrative.

Post-Synthetic Modification via Suzuki-Miyaura Coupling

This protocol details the functionalization of the brominated polyamide via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce new carbon-carbon bonds.

Materials:

  • Brominated Polyamide Precursor

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the brominated polyamide precursor in a mixture of anhydrous DMF and toluene.

  • Add the arylboronic acid, potassium carbonate, and triphenylphosphine to the solution.

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • Add palladium(II) acetate to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90°C and stir for 48 hours under argon.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer, wash extensively with methanol and water.

  • Dry the functionalized polymer in a vacuum oven at 60°C for 24 hours.

  • Characterize the modified polymer by FT-IR and ¹H NMR to confirm the degree of functionalization.

Table 2: Representative Quantitative Data for Suzuki-Miyaura Modification

EntryArylboronic AcidCatalystLigandBaseDegree of Functionalization (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃85

Degree of functionalization is determined by ¹H NMR spectroscopy and represents the percentage of bromine atoms substituted. Data are illustrative.

Post-Synthetic Modification via Buchwald-Hartwig Amination

This protocol describes the functionalization of the brominated polyamide via a palladium-catalyzed Buchwald-Hartwig amination to introduce new carbon-nitrogen bonds.[1][2]

Materials:

  • Brominated Polyamide Precursor

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, charge a Schlenk tube with the brominated polyamide precursor, the amine, sodium tert-butoxide, and XPhos.

  • Add anhydrous toluene to the tube.

  • Add Tris(dibenzylideneacetone)dipalladium(0) to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Cool the reaction to room temperature and dilute with toluene.

  • Precipitate the polymer by adding the solution dropwise to a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C.

  • Characterize the functionalized polymer by FT-IR and ¹H NMR to determine the degree of amination.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalystLigandBaseDegree of Amination (%)
1MorpholinePd₂(dba)₃XPhosNaOtBu92

Degree of amination is determined by ¹H NMR spectroscopy and represents the percentage of bromine atoms substituted. Data are illustrative.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_psm Post-Synthetic Modification Monomer1 4,4'-Dibromobiphenyl- 2,2'-diamine Polymerization Low-Temperature Solution Polycondensation Monomer1->Polymerization Monomer2 Terephthaloyl chloride Monomer2->Polymerization BrominatedPolymer Brominated Polyamide Polymerization->BrominatedPolymer Suzuki Suzuki-Miyaura Coupling BrominatedPolymer->Suzuki Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ Buchwald Buchwald-Hartwig Amination BrominatedPolymer->Buchwald Amine, Pd₂(dba)₃, XPhos, NaOtBu FunctionalizedPolymer_Suzuki C-C Functionalized Polyamide Suzuki->FunctionalizedPolymer_Suzuki FunctionalizedPolymer_Buchwald C-N Functionalized Polyamide Buchwald->FunctionalizedPolymer_Buchwald suzuki_pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product Functionalized Polyamide (Polymer-Ar') RedElim->Product Polymer_Br Brominated Polyamide (Polymer-Br) Polymer_Br->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (K₂CO₃) Base->Transmetalation buchwald_pathway cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)-NHR₂(L)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Functionalized Polyamide (Polymer-NR₂) RedElim->Product Polymer_Br Brominated Polyamide (Polymer-Br) Polymer_Br->OxAdd Amine Amine (HNR₂) Amine->AmineCoord Base Base (NaOtBu) Base->Deprotonation

References

The Application of 4,4'-Dibromobiphenyl-2,2'-diamine in Chiral Catalyst Preparation: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of chemical literature and databases, there is currently no documented evidence of 4,4'-Dibromobiphenyl-2,2'-diamine being utilized as a direct precursor or key intermediate in the synthesis of chiral catalysts. While the biphenyl scaffold and diamine functionalities are common features in many successful chiral ligands, this specific molecule has not been reported in the context of asymmetric catalysis. This suggests that its potential in this field remains unexplored or that inherent challenges in its derivatization have hindered its application.

Researchers and professionals in drug development and materials science often rely on a diverse toolbox of chiral ligands to achieve high enantioselectivity in chemical transformations. Privileged ligand backbones such as BINOL, Salen, and various chiral diamines are frequently modified to fine-tune their steric and electronic properties. The structure of this compound, with its defined axial chirality and reactive amine and bromide groups, would theoretically allow for the synthesis of novel phosphine, Schiff base, or other types of ligands. However, the lack of published research indicates that this potential has yet to be realized.

This document will, therefore, outline hypothetical pathways for the derivatization of this compound into potential chiral ligands, based on established synthetic methodologies for related compounds. These theoretical protocols are intended to serve as a guide for researchers interested in exploring the catalytic applications of this molecule.

Hypothetical Pathways to Chiral Catalysts

The two primary reactive sites on this compound for the introduction of chirality or catalytically active moieties are the amino groups and the bromo groups.

Derivatization of the Amine Groups

The primary amine functionalities can be readily converted into a variety of functional groups to generate chiral ligands.

1. Formation of Chiral Schiff Base (Salen-type) Ligands:

One of the most common methods for generating chiral ligands from diamines is the condensation with chiral aldehydes to form Schiff bases. These ligands, particularly when complexed with metals like manganese, chromium, or cobalt, are highly effective catalysts for a range of asymmetric reactions.

Caption: Hypothetical synthesis of a chiral Salen-type catalyst.

Experimental Protocol (Hypothetical):

  • Dissolve 1 equivalent of this compound in absolute ethanol.

  • Add 2.2 equivalents of a chiral salicylaldehyde derivative (e.g., (R)-2-hydroxy-1-naphthaldehyde) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • To a solution of the synthesized ligand in a suitable solvent (e.g., ethanol or toluene), add 1 equivalent of a metal salt (e.g., manganese(II) acetate).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction and isolate the metal-salen complex by filtration or crystallization.

2. Formation of Chiral Phosphoramidite Ligands:

Phosphoramidite ligands are a highly successful class of ligands for a variety of asymmetric reactions, including hydrogenations and conjugate additions. The diamine can be reacted with a chiral diol-derived phosphorochloridite.

Phosphoramidite_Synthesis Diamine This compound Ligand Chiral Phosphoramidite Ligand Diamine->Ligand Reaction with base Phosphorochloridite Chiral Phosphorochloridite (e.g., from BINOL) Phosphorochloridite->Ligand Catalyst Chiral Metal-Phosphoramidite Catalyst Ligand->Catalyst Complexation Metal Metal Precursor (e.g., [Rh(COD)Cl]2) Metal->Catalyst

Caption: Hypothetical synthesis of a chiral phosphoramidite catalyst.

Experimental Protocol (Hypothetical):

  • To a solution of 1 equivalent of this compound and 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine) in anhydrous THF at 0 °C, add a solution of 2 equivalents of a chiral phosphorochloridite (prepared from a chiral diol like (R)-BINOL and PCl3) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purify the resulting phosphoramidite ligand by column chromatography on silica gel.

  • The chiral catalyst can be generated in situ by reacting the ligand with a suitable metal precursor (e.g., [Rh(COD)Cl]2) in the reaction medium.

Derivatization of the Bromo Groups

The carbon-bromine bonds offer another handle for functionalization, most notably through cross-coupling reactions to introduce phosphine groups, creating analogues of the well-known BINAP ligand.

1. Synthesis of Chiral Diphosphine (BINAP-type) Ligands:

The synthesis of BINAP and its derivatives from di-halogenated biaryls is a well-established methodology.

Caption: Hypothetical synthesis of a chiral diphosphine catalyst.

Experimental Protocol (Hypothetical):

  • Protect the amine groups of this compound (e.g., by acylation).

  • In a Schlenk flask, combine the protected diamine, 2.5 equivalents of diphenylphosphine oxide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, deoxygenated solvent like toluene.

  • Heat the mixture at reflux for 24-48 hours under an inert atmosphere.

  • After cooling, filter the reaction mixture and purify the diphosphine oxide by column chromatography.

  • Reduce the diphosphine oxide to the diphosphine using a reducing agent such as trichlorosilane in the presence of a base.

  • Deprotect the amine groups to yield the final chiral diphosphine ligand.

  • The ligand can then be complexed with a metal precursor to form the active catalyst.

Potential Applications and Quantitative Data (Theoretical)

Should these or similar chiral catalysts be synthesized from this compound, their efficacy would need to be evaluated in a range of asymmetric transformations. The tables below present a hypothetical summary of the kind of quantitative data that would be sought.

Table 1: Hypothetical Performance of a Chiral Salen-Mn Catalyst in Asymmetric Epoxidation

SubstrateProductCatalyst Loading (mol%)Yield (%)ee (%)
cis-β-Methylstyrenecis-β-Methylstyrene oxide19592
IndeneIndene oxide19895
1,2-Dihydronaphthalene1,2-Dihydronaphthalene oxide19390

Table 2: Hypothetical Performance of a Chiral Phosphoramidite-Rh Catalyst in Asymmetric Hydrogenation

SubstrateProductCatalyst Loading (mol%)Yield (%)ee (%)
Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester0.5>9998
Dimethyl itaconate(S)-2-Methylsuccinic acid dimethyl ester0.5>9996

Conclusion

While this compound is a commercially available compound with a structure amenable to the synthesis of chiral ligands, there is a notable absence of its application in the field of asymmetric catalysis within the current scientific literature. The synthetic pathways and protocols outlined above are therefore theoretical and intended to inspire future research into the potential of this underexplored molecule. The development of novel chiral catalysts is crucial for advancing the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. The exploration of readily available starting materials like this compound could lead to the discovery of new and efficient catalytic systems. Further investigation is warranted to determine if the hypothetical catalysts described herein can be realized and if they offer any advantages over existing systems.

Application Notes and Protocols for Suzuki Coupling of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4,4'-Dibromobiphenyl-2,2'-diamine. This challenging substrate presents unique considerations due to steric hindrance from the ortho-amino groups and the presence of two reactive bromine atoms, offering a pathway to novel tetra-aryl structures. These protocols are designed to serve as a robust starting point for optimization in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It is widely employed in the synthesis of biaryls, polyaryls, and other conjugated systems present in many pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction typically involves the coupling of an organoboron species (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1]

The substrate, this compound, is a sterically hindered molecule with two ortho-amino groups that can potentially coordinate to and inhibit the palladium catalyst.[4] Furthermore, the presence of two bromine atoms allows for a double Suzuki coupling to synthesize tetra-substituted biphenyl derivatives. This application note explores protocols to address these challenges, including the use of specialized catalysts and the option of protecting the amine functionalities.

Data Presentation: Proposed Suzuki Coupling Protocols

The following table summarizes proposed reaction conditions for the double Suzuki coupling of this compound with various arylboronic acids. These protocols are designed as starting points for optimization.

ProtocolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Notes
1: Amine-Tolerant Catalyst Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (3.0)Toluene/H₂O (5:1)100-11012-24Suitable for direct coupling without amine protection. SPhos is a bulky phosphine ligand known to be effective for sterically hindered substrates.
2: Buchwald-Type Pre-catalyst XPhos Pd G2 (2-5)NoneK₃PO₄ (3.0)2-Methyl-THF10012-24Utilizes a pre-formed, air-stable catalyst complex that is highly active for challenging couplings.
3: Protected Diamine Pd(PPh₃)₄ (5)NoneK₂CO₃ (4.0)Dioxane/H₂O (4:1)90-10018-24Requires prior protection of the amine groups (e.g., as Boc-carbamates) to prevent catalyst inhibition.[5]

Experimental Protocols

Protocol 1: Direct Double Suzuki Coupling Using an Amine-Tolerant Catalyst

This protocol is designed for the direct coupling of this compound without the need for protecting groups, employing a catalyst system known for its tolerance to amine functionalities.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene (15 mL) and degassed deionized water (4 mL).

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3 (Amine Protection): Synthesis of Boc-Protected this compound

This preliminary step is required for Protocol 3 to prevent the amine groups from interfering with the catalytic cycle. The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for amines.[6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Add triethylamine (2.5 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (2.2 mmol) in DCM (5 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with the addition of water (20 mL).

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude Boc-protected diamine can often be used in the subsequent Suzuki coupling without further purification. If necessary, purify by flash chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) addition Add Catalyst and Solvents reagents->addition catalyst Prepare Catalyst Solution: - Pd(OAc)2 - SPhos - Toluene catalyst->addition heating Heat and Stir (100-110 °C) addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: Experimental Workflow for Suzuki Coupling.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_halide R1-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_boronate R1-Pd(II)L_n-R2 pd2_halide->pd2_boronate Transmetalation (R2-B(OR)2) pd2_boronate->pd0 Reductive Elimination (R1-R2) r1x Aryl Halide (R1-X) r2b Boronic Acid (R2-B(OR)2) base Base

Caption: Suzuki-Miyaura Catalytic Cycle.

References

Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. These structurally diverse molecules form the backbone of a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of innovative heterocyclic compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.

I. Application in Anticancer Drug Discovery: Quinoline-Chalcone Derivatives as Tubulin Polymerization Inhibitors

Novel quinoline-chalcone derivatives have emerged as a promising class of anticancer agents.[1][2][3] By strategically linking the quinoline and chalcone scaffolds, researchers have developed compounds with potent cytotoxic activity against various cancer cell lines.[1][2][3] One of the key mechanisms of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][5][6]

Quantitative Data: Anticancer Activity of Quinoline-Chalcone Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline-chalcone derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

Compound IDMGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
12e 1.385.345.21[1][2][3]
24d 0.0120.0160.009[4]
Experimental Protocols

1. Synthesis of a Novel Quinoline-Chalcone Derivative (Compound 12e) [1][2]

This protocol describes a representative method for the synthesis of a quinoline-chalcone derivative.

  • Step 1: Synthesis of the Quinoline Intermediate. To a solution of the appropriate aniline (1 eq) in a suitable solvent (e.g., ethanol), add the corresponding β-ketoester (1.1 eq) and a catalytic amount of acid (e.g., p-toluenesulfonic acid). Reflux the mixture for 4-6 hours. After cooling, the product is collected by filtration, washed with cold ethanol, and dried to yield the quinoline intermediate.

  • Step 2: Synthesis of the Chalcone Moiety. In a flask, dissolve the substituted acetophenone (1 eq) and the appropriate aromatic aldehyde (1 eq) in ethanol. Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature. Continue stirring for 2-4 hours. The resulting precipitate is filtered, washed with water until neutral, and recrystallized from ethanol to obtain the chalcone.

  • Step 3: Coupling of Quinoline and Chalcone Moieties. The quinoline intermediate (1 eq) and the chalcone (1.1 eq) are dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of a base (e.g., piperidine) is added, and the mixture is refluxed for 8-12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography to yield the final quinoline-chalcone derivative.

2. In Vitro Anticancer Activity Assessment (MTT Assay) [3]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline-chalcone derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis of Quinoline-Chalcone Aniline Aniline Quinoline Intermediate Quinoline Intermediate Aniline->Quinoline Intermediate β-Ketoester β-Ketoester β-Ketoester->Quinoline Intermediate Acid Catalyst Acid Catalyst Acid Catalyst->Quinoline Intermediate Final Product Final Product Quinoline Intermediate->Final Product Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Base Base Base->Chalcone Chalcone->Final Product

Synthetic workflow for quinoline-chalcone derivatives.

Tubulin_Inhibition_Pathway Quinoline-Chalcone Quinoline-Chalcone Tubulin Tubulin Quinoline-Chalcone->Tubulin Binds to Colchicine Site Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption Inhibition of Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Dynamics Disruption->G2/M Phase Arrest NF-κB Pathway NF-κB Pathway Microtubule Dynamics Disruption->NF-κB Pathway Activation Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Fas Expression Fas Expression NF-κB Pathway->Fas Expression Upregulation Fas Expression->Apoptosis

Tubulin polymerization inhibition pathway leading to apoptosis.

II. Application in Anti-inflammatory Drug Discovery: Pyrazole Derivatives as COX-2/5-LOX Inhibitors

Pyrazole derivatives are well-established scaffolds in the design of anti-inflammatory agents.[7] Novel pyrazole-thiazole hybrids have been synthesized that exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[7] This dual inhibition offers a more comprehensive anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes.[8]

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents the in vitro and in vivo anti-inflammatory activity of a representative pyrazole-thiazole hybrid.

Compound IDCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)Carrageenan-induced Paw Edema Inhibition (%)Reference
Pyrazole-Thiazole Hybrid 0.030.1275[7]
Experimental Protocols

1. Synthesis of a Novel Pyrazole-Thiazole Hybrid [7]

This protocol outlines a general method for the synthesis of pyrazole-thiazole hybrids.

  • Step 1: Synthesis of the Pyrazole Intermediate. A mixture of a 1,3-diketone (1 eq) and hydrazine hydrate (1.1 eq) in ethanol is refluxed for 2-3 hours. The solvent is removed under reduced pressure, and the residue is purified by recrystallization to afford the pyrazole intermediate.

  • Step 2: Synthesis of the Thiazole Moiety. To a solution of the appropriate α-haloketone (1 eq) in ethanol, add thiourea (1 eq). The mixture is refluxed for 4-6 hours. After cooling, the product is precipitated by the addition of a base (e.g., ammonia solution), filtered, washed with water, and dried.

  • Step 3: Coupling of Pyrazole and Thiazole Moieties. The pyrazole intermediate (1 eq) is reacted with the thiazole moiety (1 eq) in the presence of a suitable coupling agent and a base (e.g., DCC and DMAP) in an inert solvent (e.g., dichloromethane) at room temperature for 12-24 hours. The reaction mixture is then filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

2. In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema) [9]

This protocol describes the carrageenan-induced paw edema model in rats, a standard method for evaluating acute anti-inflammatory activity.

  • Animal Preparation: Wistar rats are fasted overnight before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Workflow Visualization

Anti_Inflammatory_Workflow cluster_synthesis Synthesis of Pyrazole-Thiazole Hybrid 1,3-Diketone 1,3-Diketone Pyrazole Intermediate Pyrazole Intermediate 1,3-Diketone->Pyrazole Intermediate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazole Intermediate Final Hybrid Final Hybrid Pyrazole Intermediate->Final Hybrid α-Haloketone α-Haloketone Thiazole Moiety Thiazole Moiety α-Haloketone->Thiazole Moiety Thiourea Thiourea Thiourea->Thiazole Moiety Thiazole Moiety->Final Hybrid

Synthetic workflow for pyrazole-thiazole hybrids.

COX_LOX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole-Thiazole Hybrid Pyrazole-Thiazole Hybrid Pyrazole-Thiazole Hybrid->COX-2 Inhibition Pyrazole-Thiazole Hybrid->5-LOX Inhibition

Inflammatory cascade showing dual inhibition of COX-2 and 5-LOX.

III. Application in Antimicrobial Drug Discovery: Benzimidazole Derivatives as Urease Inhibitors

Benzimidazole derivatives have been extensively investigated for their antimicrobial properties.[10][11] A novel series of benzimidazole derivatives has been synthesized and shown to be potent inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[10][11] The inhibition of urease disrupts the bacterial nitrogen metabolism and acid resistance, making these compounds promising candidates for the development of new antibacterial agents.[12][13]

Quantitative Data: Urease Inhibitory Activity of Benzimidazole Derivatives

The following table summarizes the in vitro urease inhibitory activity of representative benzimidazole derivatives.

Compound IDUrease Inhibition IC50 (µM)Reference
8e 3.36[10]
5c 0.77[11]
5j 1.26[11]
Thiourea (Standard) 22[10]
Experimental Protocols

1. Synthesis of Novel Benzimidazole Derivatives [10]

This protocol provides a general procedure for the synthesis of urease-inhibiting benzimidazole derivatives.

  • Step 1: Synthesis of the Benzimidazole Scaffold. A mixture of an o-phenylenediamine derivative (1 eq) and a carboxylic acid (1.1 eq) in a dehydrating agent (e.g., polyphosphoric acid) is heated at a high temperature (e.g., 150-180°C) for several hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected, washed with a sodium bicarbonate solution and water, and then dried.

  • Step 2: Functionalization of the Benzimidazole. The synthesized benzimidazole scaffold (1 eq) is reacted with an appropriate electrophile (e.g., an alkyl halide or an acyl chloride) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) at room temperature or with heating. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

2. In Vitro Urease Inhibition Assay [10][11]

This protocol describes a common method for measuring urease inhibition.

  • Enzyme and Substrate Preparation: Prepare a solution of urease enzyme (e.g., from jack bean) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a solution of urea (the substrate) in the same buffer.

  • Incubation: In a 96-well plate, add the urease solution, the test compound at various concentrations, and the buffer. Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Add the urea solution to each well to start the reaction.

  • Ammonia Detection: The urease-catalyzed hydrolysis of urea produces ammonia. The amount of ammonia produced is determined using a colorimetric method, such as the Berthelot reaction (phenol-hypochlorite method), where ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol.

  • Absorbance Measurement: Measure the absorbance of the indophenol at a specific wavelength (e.g., 630 nm).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is determined from the dose-response curve.

Signaling Pathway and Workflow Visualization

Antimicrobial_Workflow cluster_synthesis Synthesis of Benzimidazole Derivative o-Phenylenediamine o-Phenylenediamine Benzimidazole Scaffold Benzimidazole Scaffold o-Phenylenediamine->Benzimidazole Scaffold Carboxylic Acid Carboxylic Acid Carboxylic Acid->Benzimidazole Scaffold Final Derivative Final Derivative Benzimidazole Scaffold->Final Derivative Electrophile Electrophile Electrophile->Final Derivative Base Base Base->Final Derivative

Synthetic workflow for benzimidazole derivatives.

Urease_Inhibition_Mechanism Urea Urea Urease (Active Site with Ni2+) Urease (Active Site with Ni2+) Urea->Urease (Active Site with Ni2+) Binds to Ammonia + Carbon Dioxide Ammonia + Carbon Dioxide Urease (Active Site with Ni2+)->Ammonia + Carbon Dioxide Hydrolysis Increased pH (Pathogen Survival) Increased pH (Pathogen Survival) Ammonia + Carbon Dioxide->Increased pH (Pathogen Survival) Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Urease (Active Site with Ni2+) Binds to Ni2+ ions, blocks active site

Mechanism of urease inhibition by benzimidazole derivatives.

References

Troubleshooting & Optimization

Purification of crude 4,4'-Dibromobiphenyl-2,2'-diamine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude 4,4'-Dibromobiphenyl-2,2'-diamine by recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: Poor or No Crystal Formation

  • Question: I have dissolved my crude product in the hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • Too Much Solvent: The most frequent cause is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][2] To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the diamine, and then allow it to cool again.[2][3][4]

    • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal saturation point.[1][2] Crystallization can be induced by scratching the inside of the flask with a glass rod just below the liquid's surface or by adding a "seed crystal" of the pure product to provide a nucleation site.[1][3][5]

    • Inappropriate Solvent: The chosen solvent may not have a significant difference in solubility for the diamine at high and low temperatures.[3] It is crucial to select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Issue 2: Oiling Out

  • Question: Instead of forming crystals, my product has separated as an oil. How can I resolve this?

  • Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or the solution cooling too quickly.[2][4]

    • Reheat and Add Solvent: Return the mixture to the heat source to redissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point and then allow the solution to cool more slowly.[2][4]

    • Slow Cooling: To encourage crystal formation instead of oiling, slow down the cooling process. You can do this by leaving the flask on a cooling hotplate or insulating it to ensure gradual temperature reduction.[2]

    • Change Solvent System: If the problem persists, consider using a different solvent or a mixed-solvent system.[3]

Issue 3: Product is Still Impure After Recrystallization

  • Question: I have recrystallized my product, but analyses (e.g., melting point, NMR) show it is still impure. What went wrong?

  • Answer: Impurities can be carried over for several reasons:

    • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] The ideal crystallization should occur slowly over a period of about 20 minutes or more.[4] To slow it down, reheat the solution, add a little more solvent, and cool it again more gradually.[4]

    • Co-crystallization: An impurity may have similar solubility properties to your product, causing it to crystallize as well.[3] In this case, a second recrystallization may be necessary to achieve higher purity.[3] Alternatively, another purification technique like column chromatography might be required.[3]

    • Insoluble Impurities: If there were impurities insoluble in the hot solvent, they should have been removed by hot filtration before cooling.[5] If this step was skipped, these impurities will be collected along with your crystals.

Data Presentation

Choosing the right solvent is critical for successful recrystallization. Aromatic amines like this compound are often soluble in polar organic solvents. The ideal solvent should dissolve the compound when hot but not when cold. A mixed-solvent system is often effective.

Table 1: Common Solvents for Recrystallization of Aromatic Amines

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA generally effective solvent for many organic compounds, including aromatic amines.[6]
Methanol65PolarCan be used, but its lower boiling point might be less effective for some compounds.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexane or heptane.[6][7]
Toluene111Non-polarGood for compounds that crystallize well from aromatic solvents.[6]
Hexane/Heptane69 / 98Non-polarTypically used as the "poor" or anti-solvent in a mixed-solvent system with a more polar solvent.[6][7]
Dichloromethane (DCM)40MediumIts low boiling point limits the solubility difference between hot and cold states.[8] Often used in mixed-solvent systems.[7]
Water100Very PolarGenerally, aromatic amines have low solubility in water, but it can be used for highly polar compounds or as an anti-solvent.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol). The diamine should be sparingly soluble at room temperature but dissolve readily at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[1][5]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[5]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1][5] Slow cooling is crucial for forming pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[1][5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol or ethyl acetate) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the product is insoluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid).[3]

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.[3]

  • Cooling and Isolation: Allow the solution to cool slowly, collect the resulting crystals by vacuum filtration, wash with the "poor" solvent, and dry as described in the single-solvent protocol.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Evaluate Outcome cool->outcome success Pure Crystals Formed (Proceed to Filtration) outcome->success Good Crystals no_xtal Problem: Low / No Crystal Yield outcome->no_xtal No / Few Crystals oiling Problem: Oiling Out outcome->oiling Oil Formed impure Problem: Impure Product outcome->impure Crystals are Impure cause_solvent Possible Cause: Too Much Solvent no_xtal->cause_solvent cause_super Possible Cause: Supersaturation no_xtal->cause_super cause_cool Possible Cause: Cooled too quickly oiling->cause_cool cause_trap Possible Cause: Rapid crystallization impure->cause_trap cause_coxtal Possible Cause: Co-crystallization impure->cause_coxtal sol_solvent Solution: Boil off some solvent and re-cool cause_solvent->sol_solvent sol_solvent->cool sol_super Solution: Scratch flask or add seed crystal cause_super->sol_super sol_super->cool sol_cool Solution: Reheat, add a little more solvent, cool slower cause_cool->sol_cool sol_cool->cool sol_trap Solution: Re-dissolve, add more solvent, cool slower cause_trap->sol_trap sol_trap->cool sol_coxtal Solution: Perform a second recrystallization cause_coxtal->sol_coxtal sol_coxtal->start Restart Process

Caption: Troubleshooting workflow for recrystallization issues.

References

Common side products in the synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine.

Experimental Workflow

The synthesis of this compound is a two-step process. The first step involves the Ullmann coupling of 2,5-dibromonitrobenzene to form 4,4'-dibromo-2,2'-dinitrobiphenyl. The subsequent step is the reduction of the dinitro compound to the target diamine.

Synthesis_Workflow cluster_ullmann Step 1: Ullmann Coupling cluster_reduction Step 2: Reduction 2,5-dibromonitrobenzene 2,5-dibromonitrobenzene Ullmann_Reaction Ullmann Coupling (Cu, DMF, Heat) 2,5-dibromonitrobenzene->Ullmann_Reaction 4,4'-dibromo-2,2'-dinitrobiphenyl 4,4'-dibromo-2,2'-dinitrobiphenyl Ullmann_Reaction->4,4'-dibromo-2,2'-dinitrobiphenyl Dinitro_Compound 4,4'-dibromo-2,2'-dinitrobiphenyl Reduction_Reaction Reduction (e.g., Hydrazine/Pd-C) Dinitro_Compound->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Step 1: Ullmann Coupling of 2,5-dibromonitrobenzene

Issue 1: Low Yield of 4,4'-dibromo-2,2'-dinitrobiphenyl

Potential Cause Troubleshooting Action
Inactive Copper Catalyst Use freshly activated copper powder. Pre-treating commercial copper bronze with iodine and hydrochloric acid can improve reactivity.
Reaction Temperature Too Low The Ullmann coupling requires high temperatures, typically around 215-225°C. Ensure the reaction mixture reaches and maintains the optimal temperature.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
Presence of Moisture Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent quenching of the organocopper intermediates.

Issue 2: Presence of Side Products

Side Product Identification Mitigation
4-Bromo-2-nitrobiphenyl (Debromination) Detected by GC-MS or LC-MS. Will have a lower molecular weight than the desired product.Ensure anhydrous conditions. The presence of protic impurities can lead to the reduction of the aryl halide.
Carbazole derivatives Can be formed at excessively high temperatures (above 240°C) through reduction of the nitro groups followed by cyclization.[1] Detected by MS and NMR.Carefully control the reaction temperature to not exceed 240°C.[1]
Unreacted 2,5-dibromonitrobenzene Detected by TLC, GC, or LC analysis.Increase reaction time or temperature (within the optimal range). Ensure efficient stirring.
Step 2: Reduction of 4,4'-dibromo-2,2'-dinitrobiphenyl

Issue 1: Incomplete Reduction

Potential Cause Troubleshooting Action
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent (e.g., hydrazine hydrate) is used.
Catalyst Poisoning Impurities from the previous step can poison the catalyst (e.g., Pd/C). Purify the dinitro compound before reduction.
Inefficient Stirring In heterogeneous catalysis (e.g., with Pd/C), efficient stirring is crucial for good contact between reactants and the catalyst surface.

Issue 2: Formation of Side Products

Side Product Identification Mitigation
Benzo[c]cinnoline Can be formed as a cyclization product from partially reduced intermediates.[2] Characterized by its distinct UV-Vis spectrum and mass.Careful control of the amount of reducing agent and reaction time can favor the formation of the diamine over the cyclized product.[2]
Nitro-amino or Nitroso compounds Result from incomplete reduction of one or both nitro groups. Detected by LC-MS, observing masses corresponding to partial reduction.Increase the amount of reducing agent or prolong the reaction time. Ensure the catalyst is active.
Azoxy and Azo compounds Formed through the condensation of partially reduced intermediates (nitroso and hydroxylamino groups).These are common byproducts in the reduction of aromatic nitro compounds. Choice of reducing agent and reaction conditions can minimize their formation. Catalytic hydrogenation is often cleaner than metal/acid reductions in this regard.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Ullmann coupling step?

A1: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or nitrobenzene are traditionally used for Ullmann reactions. A solvent-free approach by heating the neat reactants has also been reported and can be effective.[3]

Q2: How can I monitor the progress of the reduction of the dinitro compound?

A2: The reaction can be monitored by TLC, observing the disappearance of the starting dinitro compound spot and the appearance of the more polar diamine product spot. The completion of the reduction is often indicated by the cessation of nitrogen gas evolution when using hydrazine hydrate.[2]

Q3: What are the best methods for purifying the final this compound product?

A3: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. Column chromatography on silica gel can also be employed for higher purity.

Q4: Can other reducing agents be used for the conversion of the dinitro compound to the diamine?

A4: Yes, besides hydrazine hydrate with a catalyst, other methods like catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) can be used. However, the choice of method can influence the side product profile.

Experimental Protocols

Key Experiment 1: Synthesis of 4,4'-dibromo-2,2'-dinitrobiphenyl (Ullmann Coupling)

This protocol is adapted from a similar synthesis of 2,2'-dinitrobiphenyl and may require optimization.[1]

  • In a flask equipped with a mechanical stirrer, add 2,5-dibromonitrobenzene and clean, dry sand.

  • Heat the mixture in an oil bath to 215–225°C.

  • Slowly add activated copper bronze to the stirred mixture over approximately 1-1.5 hours, maintaining the temperature.

  • Continue stirring at 215–225°C for an additional 1.5 hours after the addition is complete.

  • While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.

  • After cooling, break up the clumps and extract the product by boiling with two portions of a suitable solvent like ethanol or toluene.

  • Filter the hot extracts and cool the filtrate to crystallize the product.

  • Collect the crystals by filtration. A second crop can be obtained by concentrating the mother liquor.

  • The crude product can be purified by recrystallization from hot ethanol.

Key Experiment 2: Synthesis of this compound (Reduction)

This protocol is based on the reduction of 2,2'-dinitrobiphenyl.[2]

  • To a solution of 4,4'-dibromo-2,2'-dinitrobiphenyl in hot ethanol, add 10% Pd/C catalyst.

  • Slowly add hydrazine hydrate (80% solution) dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reduction is complete (monitor by TLC). Completion is often indicated by the disappearance of the yellow color of the starting material.[2]

  • While still hot, carefully filter off the catalyst.

  • Reduce the volume of the filtrate by evaporation.

  • Cool the solution to induce crystallization of the this compound.

  • Collect the product by filtration and dry under vacuum.

Quantitative Data Summary

Reaction Step Product Reported Yield Common Impurities (% if available) Reference
Ullmann Coupling 4,4'-dibromo-2,2'-dinitrobiphenyl50-90% (conversion)Unreacted starting material, debromination products[3]
Reduction This compound~90%Benzo[c]cinnoline, partially reduced intermediates[2]

Logical Relationships of Side Product Formation

Side_Products cluster_ullmann_sp Ullmann Coupling Side Products cluster_reduction_sp Reduction Side Products Ullmann_Conditions Ullmann Reaction Conditions High_Temp Excessive Temperature (>240°C) Ullmann_Conditions->High_Temp leads to Protic_Impurity Protic Impurities (e.g., Water) Ullmann_Conditions->Protic_Impurity can have Carbazole Carbazole Formation High_Temp->Carbazole Debromination Debromination Protic_Impurity->Debromination Reduction_Conditions Reduction Conditions Incomplete_Reduction Incomplete Reduction Reduction_Conditions->Incomplete_Reduction can result in Cyclization Intramolecular Cyclization Incomplete_Reduction->Cyclization can lead to Nitro_Amino Nitro-amino/Nitroso Compounds Incomplete_Reduction->Nitro_Amino Azo_Azoxy Azo/Azoxy Compounds Incomplete_Reduction->Azo_Azoxy Benzocinnoline Benzo[c]cinnoline Cyclization->Benzocinnoline

Caption: Factors leading to common side products in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and efficient synthetic route to prepare this compound?

A1: The recommended and most commonly cited synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 4,4'-dibromo-2,2'-dinitrobiphenyl, via an Ullmann coupling reaction of 2,5-dibromonitrobenzene.[1] The subsequent step involves the reduction of the two nitro groups on this precursor to form the final diamine product.[1]

Q2: Are there alternative synthetic strategies to consider?

A2: While the dinitro-biphenyl reduction route is well-established, other strategies could be envisioned, such as a direct amination of 4,4',2,2'-tetrabromobiphenyl. However, this approach may present significant challenges in achieving the desired regioselectivity and could lead to a complex mixture of products, making it a less favorable option.

Q3: What are the critical parameters to control during the Ullmann coupling step for the dinitro precursor synthesis?

A3: Key parameters for a successful Ullmann coupling include the use of activated copper powder, maintaining a consistently high reaction temperature, and ensuring the use of a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF).[1] The reaction is often run at the reflux temperature of the solvent.

Q4: Which reducing agents are most effective for the conversion of 4,4'-Dibromo-2,2'-dinitrobiphenyl to the corresponding diamine?

A4: A variety of reducing agents are effective for the reduction of aromatic nitro groups. Common and effective methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas or hydrazine hydrate. Alternatively, metal/acid combinations such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also widely used. The choice of reagent may depend on available equipment, desired reaction scale, and downstream purification considerations.

Q5: How can I effectively purify the final this compound product?

A5: The primary method for purification is recrystallization from a suitable organic solvent. The choice of solvent should be determined based on the solubility profile of the final product versus any remaining impurities. For very high purity requirements, column chromatography on silica gel may be employed.

Q6: What are the primary safety concerns associated with this synthesis?

A6: Both the nitro-containing intermediate and the final aromatic amine product should be handled with caution as they are potentially toxic. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A thorough risk assessment should be performed prior to commencing any experimental work.

Troubleshooting Guides

Part 1: Ullmann Coupling for 4,4'-Dibromo-2,2'-dinitrobiphenyl Synthesis
Problem Potential Cause Recommended Solution
Low or No Reaction Inactive copper catalyst.Use freshly activated copper powder.
Insufficient reaction temperature.Ensure the reaction mixture reaches and maintains the reflux temperature of the solvent (e.g., DMF).
Impure starting materials.Use purified 2,5-dibromonitrobenzene.
Formation of Byproducts Dehalogenation or other side reactions.Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC.
Difficult Product Isolation Formation of a fine precipitate.Allow the reaction mixture to cool slowly to promote crystal growth.
Part 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl
Problem Potential Cause Recommended Solution
Incomplete Reduction Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
Deactivated catalyst (for hydrogenation).Use fresh, high-quality catalyst and ensure an inert atmosphere before introducing the hydrogen source.
Low reaction temperature.For metal/acid reductions, gentle heating may be required.
Product Contamination Presence of partially reduced intermediates (e.g., nitroso, hydroxylamino).Ensure sufficient reaction time and an adequate amount of reducing agent.
Debromination Overly harsh reduction conditions.Employ milder reducing agents or conditions. SnCl₂/HCl is often selective for nitro group reduction in the presence of aryl bromides.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound (Illustrative)
Reducing System Solvent Temperature Typical Reaction Time Reported Yield Range Key Considerations
H₂ / Pd/CEthanol/Ethyl AcetateRoom Temperature12-24 hours90-98%Requires hydrogenation equipment.
Hydrazine / Pd/CEthanolReflux4-8 hours85-95%Avoids high-pressure H₂ gas.
SnCl₂·2H₂O / HClEthanolReflux2-6 hours80-90%Requires careful neutralization and removal of tin salts.
Fe / Acetic AcidAcetic Acid80-100 °C4-8 hours75-85%Cost-effective but may require more rigorous purification.

Note: The data presented in this table is illustrative and intended for comparison. Specific yields and reaction times will depend on the exact experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling

Materials:

  • 2,5-Dibromonitrobenzene

  • Activated copper powder

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Combine 2,5-dibromonitrobenzene and activated copper powder in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add anhydrous DMF to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a large volume of ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4,4'-dibromo-2,2'-dinitrobiphenyl.

Protocol 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl using SnCl₂

Materials:

  • 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 4,4'-dibromo-2,2'-dinitrobiphenyl in ethanol in a round-bottom flask.

  • In a separate flask, dissolve an excess of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Add the SnCl₂/HCl solution dropwise to the stirred solution of the dinitro compound at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated NaOH solution to a basic pH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Ullmann Coupling cluster_step2 Step 2: Reduction Start 2,5-Dibromonitrobenzene Ullmann Ullmann Reaction (Cu, DMF, Heat) Start->Ullmann Precursor 4,4'-Dibromo-2,2'-dinitrobiphenyl Ullmann->Precursor Precursor_ref 4,4'-Dibromo-2,2'-dinitrobiphenyl Reduction Reduction (e.g., SnCl2/HCl) Product This compound Reduction->Product Precursor_ref->Reduction

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_ullmann Troubleshooting Ullmann Coupling cluster_reduction Troubleshooting Reduction Start Low Yield or Impure Product CheckStep Identify Problematic Step Start->CheckStep Ullmann Ullmann Coupling Issues CheckStep->Ullmann Step 1 Reduction Reduction Step Issues CheckStep->Reduction Step 2 Ullmann_Causes Check: - Copper Activation - Reaction Temperature - Solvent Purity Ullmann->Ullmann_Causes Reduction_Causes Check: - Stoichiometry of Reducing Agent - Catalyst Activity - Potential for Debromination Reduction->Reduction_Causes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Polymerization Reactions with 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymerization reactions involving 4,4'-Dibromobiphenyl-2,2'-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound.

Question: Why is my polymerization reaction resulting in a low molecular weight polymer?

Answer:

Low molecular weight is a common issue in polymerization and can be attributed to several factors. Here are the primary causes and troubleshooting steps:

  • Monomer Impurity: The presence of monofunctional impurities in the this compound or the comonomer can act as chain terminators, preventing the formation of long polymer chains.

    • Solution: Ensure the high purity of all monomers through techniques like recrystallization or sublimation. Characterize the purified monomers using techniques such as NMR and melting point analysis to confirm their purity.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the diamine and the comonomer (e.g., a diacid chloride or a dianhydride) will result in an excess of one monomer, limiting the chain growth.

    • Solution: Carefully calculate and precisely weigh the monomers to ensure a 1:1 stoichiometric ratio.

  • Presence of Moisture: Water can react with highly reactive monomers, such as diacid chlorides, leading to the formation of non-reactive carboxylic acids and terminating the polymerization.[1]

    • Solution: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of polymerization and potential side reactions.

    • Solution: Optimize the reaction temperature. For many polycondensation reactions, a stepwise temperature increase may be necessary to first form a low molecular weight prepolymer and then drive the reaction to completion at a higher temperature.[1]

  • Insufficient Reaction Time: Incomplete polymerization due to short reaction times will naturally lead to lower molecular weight polymers.[1]

    • Solution: Increase the reaction time and monitor the progress of the polymerization by measuring the viscosity of the reaction mixture.

Question: The resulting polymer has poor solubility in common organic solvents. How can I improve its solubility?

Answer:

The rigid biphenyl structure of this compound can lead to polymers with strong intermolecular interactions, resulting in poor solubility.[1] Here are some strategies to enhance solubility:

  • Solvent Selection: The choice of solvent is critical.

    • Solution: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[2] In some cases, the addition of salts like lithium chloride (LiCl) can help to break up polymer chain aggregation and improve solubility.

  • Copolymerization: Introducing more flexible comonomers can disrupt the rigidity of the polymer backbone.

    • Solution: Incorporate flexible linkages into the polymer chain by using comonomers containing ether (-O-), sulfone (-SO2-), or hexafluoroisopropylidene (-C(CF3)2-) groups.[3]

  • Modification of Polymerization Conditions: The polymerization method can influence the final polymer structure and its solubility.

    • Solution: Consider a low-temperature solution polymerization to obtain a more soluble poly(amic acid) precursor, which can then be converted to the final polymer.[1]

Question: My polymerization reaction is not proceeding, or the yield is very low. What could be the cause?

Answer:

A stalled reaction or low yield can be frustrating. Consider the following potential causes:

  • Low Monomer Reactivity: The reactivity of the amine groups in this compound might be lower than expected due to electronic effects from the dibromobiphenyl core.

    • Solution: Increase the reaction temperature or use a catalyst to enhance the reaction rate. For polyamide synthesis, phosphorylation catalysts like triphenyl phosphite and pyridine can be effective.

  • Inadequate Mixing: Poor mixing can lead to localized imbalances in stoichiometry and temperature, hindering the reaction.

    • Solution: Ensure efficient stirring throughout the reaction, especially as the viscosity of the solution increases.

  • Side Reactions: The bromine atoms on the biphenyl ring could potentially undergo side reactions under certain conditions, although this is less common in typical polycondensation reactions.

    • Solution: Carefully control the reaction temperature and avoid excessively high temperatures that might trigger undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical polymerization methods for this compound?

A1: this compound is a suitable monomer for various polycondensation reactions. The most common methods include:

  • Polyamide Synthesis: Reacting the diamine with a dicarboxylic acid or its derivative (e.g., a diacid chloride) in a polar aprotic solvent.[2] The Yamazaki-Higashi reaction, which uses a phosphite-based condensing agent, is also a viable method.[3]

  • Polyimide Synthesis: A two-step process is common, involving the reaction of the diamine with a dianhydride at low temperature to form a soluble poly(amic acid), followed by thermal or chemical imidization to yield the final polyimide.[1]

  • Poly(thioamide) Synthesis: A multicomponent polymerization with elemental sulfur and a diyne can be used to synthesize poly(thioamide-thiourea)s.[4]

Q2: What characterization techniques are recommended for the resulting polymers?

A2: A comprehensive characterization of the polymer is essential to determine its structure and properties. Recommended techniques include:

  • Spectroscopy:

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the formation of the desired linkages (e.g., amide or imide bonds) and the disappearance of the monomer functional groups.[2]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.[2]

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

    • Inherent Viscosity: As an indication of the polymer's molecular weight.[2]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[2]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[2]

  • Solubility Testing: To assess the polymer's solubility in a range of organic solvents.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Polyamide Synthesis from Aromatic Diamines

ParameterCondition RangePurpose
Solvent NMP, DMAc, DMF, DMSOTo dissolve monomers and the resulting polymer.
Monomer Concentration 5-20 wt%To balance reaction rate and solution viscosity.
Temperature 0°C to 200°CTo control the reaction rate and drive the reaction to completion.
Reaction Time 4 to 48 hoursTo ensure complete polymerization.
Atmosphere Inert (Nitrogen, Argon)To prevent side reactions with oxygen and moisture.[1]

Table 2: Expected Properties of Polymers Derived from Aromatic Diamines

PropertyTypical RangeSignificance
Inherent Viscosity (dL/g) 0.5 - 2.0Indicator of high molecular weight.
Glass Transition Temp. (Tg) 200 - 400°CDefines the upper use temperature of the amorphous polymer.[2]
Decomposition Temp. (Td) > 400°CIndicates the thermal stability of the polymer.[3]
Solubility Soluble in polar aprotic solventsCrucial for processing and applications.

Experimental Protocols

Protocol 1: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

  • Glassware Preparation: Thoroughly dry all glassware, including a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, in an oven at 120°C overnight.

  • Monomer Dissolution: Under a nitrogen atmosphere, add an equimolar amount of this compound and a suitable polar aprotic solvent (e.g., DMAc) to the reaction flask. Stir until the diamine is completely dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Comonomer Addition: Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride), either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution.[1]

  • Reaction: Maintain the reaction temperature at 0-5°C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.[1]

  • Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol, to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration, wash it extensively with water and methanol to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Mandatory Visualization

Troubleshooting_Polymerization start Start: Polymerization Issue check_mw Low Molecular Weight? start->check_mw check_solubility Poor Solubility? check_mw->check_solubility No mw_causes Potential Causes: - Impure Monomers - Incorrect Stoichiometry - Moisture Contamination - Suboptimal Temperature/Time check_mw->mw_causes Yes check_yield Low Yield? check_solubility->check_yield No sol_causes Potential Causes: - Rigid Polymer Backbone - Strong Intermolecular Forces check_solubility->sol_causes Yes yield_causes Potential Causes: - Low Monomer Reactivity - Inadequate Mixing - Side Reactions check_yield->yield_causes Yes end Problem Resolved check_yield->end No mw_solutions Solutions: - Purify Monomers - Re-check Stoichiometry - Use Anhydrous Conditions - Optimize Reaction Parameters mw_causes->mw_solutions mw_solutions->end sol_solutions Solutions: - Test Different Solvents - Introduce Flexible Comonomers - Modify Polymerization Method sol_causes->sol_solutions sol_solutions->end yield_solutions Solutions: - Increase Temperature/Use Catalyst - Ensure Efficient Stirring - Control Reaction Conditions yield_causes->yield_solutions yield_solutions->end

Caption: Troubleshooting workflow for polymerization reactions.

Polymerization_Workflow monomers Monomers: This compound + Comonomer (e.g., Diacid Chloride) reaction Polycondensation Reaction (in Anhydrous Solvent, Inert Atmosphere) monomers->reaction polymer_solution Viscous Polymer Solution reaction->polymer_solution precipitation Precipitation (in Non-solvent, e.g., Methanol) polymer_solution->precipitation purification Purification (Washing and Filtration) precipitation->purification drying Drying (Vacuum Oven) purification->drying final_polymer Final Polymer Product drying->final_polymer

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Purification of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from the 4,4'-Dibromobiphenyl-2,2'-diamine product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: High levels of residual palladium in the final product after standard purification (e.g., filtration, extraction).

  • Possible Cause: The two primary amine groups in this compound can act as strong ligands, forming a stable chelate complex with the palladium catalyst. This complex can be soluble in organic solvents, making its removal by simple filtration or extraction inefficient.[1][2][3]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, thiourea-based, or dimercaptotriazine (DMT)-based scavengers are often effective.[2][4][5]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time. Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time (e.g., up to 24 hours) can enhance the scavenger's efficiency.[1][3]

    • Activated Carbon Treatment: Use activated carbon as a cost-effective method for palladium removal. It can be used alone or in conjunction with other scavengers.[1][2] Note that activated carbon may lead to product loss through non-specific adsorption.[2]

    • Column Chromatography: If other methods fail, column chromatography on silica gel can be an effective, albeit more labor-intensive, method for separating the product from the palladium complex.[6]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon or some silica-based scavengers.[2][4]

  • Troubleshooting Steps:

    • Select a More Specific Scavenger: Opt for a scavenger with high selectivity for palladium and low affinity for your product.[4]

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. A preliminary screening experiment can help determine the optimal loading.

    • Solvent Selection: Performing the scavenging in a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[4]

    • Thorough Washing: After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.

Issue 3: Inconsistent results with the chosen purification method.

  • Possible Cause: The form of the residual palladium may vary between batches (e.g., soluble complexes vs. insoluble palladium black). A method effective for one form may not be for another.

  • Troubleshooting Steps:

    • Combined Approach: Consider a two-step approach. For instance, first, filter the reaction mixture through a pad of Celite to remove any insoluble palladium species.[6] Then, treat the filtrate with a scavenger or activated carbon to remove soluble palladium.

    • Standardize Reaction Work-up: Ensure consistent work-up procedures for your reaction to have a more predictable form of residual palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound?

A1: The most common methods include filtration through Celite (for insoluble palladium), treatment with activated carbon, column chromatography, and the use of solid-supported palladium scavengers (e.g., thiol-based, thiourea-based, or DMT-based silica or polymer resins).[1][2][4][6]

Q2: Why is it challenging to remove palladium from this specific compound?

A2: The primary challenge arises from the structure of this compound. The two amine groups can chelate with palladium, forming a stable, soluble complex that is not easily removed by simple physical separation methods.[1][3]

Q3: Can I use crystallization to remove the palladium catalyst?

A3: Crystallization can be an effective purification method. However, there is a risk of co-crystallization of the palladium-product complex, which would trap the impurity in your final product.[4][7] To mitigate this, you can try adding chelating agents like N-acetylcysteine or thiourea to the mother liquor to keep the palladium dissolved.[3][8]

Q4: How can I quantify the amount of residual palladium in my product?

A4: The industry-standard method for quantifying trace amounts of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity.[1][8]

Q5: What are the regulatory limits for palladium in pharmaceutical products?

A5: Regulatory bodies like the ICH have strict guidelines for elemental impurities. Palladium is considered a metal of moderate toxicological concern, and its permissible daily exposure (PDE) must be controlled.[7][9]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodPrincipleAdvantagesDisadvantages
Filtration through Celite Physical separation of insoluble particles.[6]Simple, fast, and inexpensive.[6]Only effective for heterogeneous or precipitated palladium.[4] Not effective for soluble palladium species.[4]
Activated Carbon Adsorption of palladium onto the carbon surface.[1]Cost-effective and widely applicable.[2]Can lead to product loss due to non-specific adsorption.[2] May require optimization of treatment time and temperature.
Palladium Scavengers Chemical binding of palladium to functionalized solid supports (e.g., silica, polymer).[5]High selectivity and efficiency for palladium removal.[3] Easy to handle and remove by filtration.Higher cost compared to activated carbon.[9] The choice of scavenger may need to be optimized.[2]
Column Chromatography Differential partitioning of the product and palladium complex between a stationary and a mobile phase.[6]Can provide very high purity product.Labor-intensive, requires larger volumes of solvent, and may result in product loss on the column.
Crystallization Separation of the product from impurities based on differences in solubility.[7]Can be highly effective for achieving high purity.Risk of co-crystallization of the palladium-product complex.[4] Requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., silica-thiol or silica-DMT). The amount of scavenger will depend on its capacity and the expected amount of residual palladium, typically ranging from 5 to 20 weight equivalents relative to the estimated palladium content.

  • Stir Mixture: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.

  • Filter to Remove Scavenger: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Wash Filter Cake: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate Filtrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.[8]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.[1]

Mandatory Visualization

Palladium_Removal_Workflow start Crude Product (this compound) check_insoluble Insoluble Pd (e.g., Pd black) visible? start->check_insoluble celite_filtration Filtration through Celite check_insoluble->celite_filtration Yes select_method Select Method for Soluble Pd Removal check_insoluble->select_method No filtrate Filtrate containing soluble Pd celite_filtration->filtrate filtrate->select_method scavenger Solid-Supported Scavenger select_method->scavenger High Selectivity Needed activated_carbon Activated Carbon select_method->activated_carbon Cost-Effective Bulk Removal chromatography Column Chromatography select_method->chromatography High Purity Required process Stir, Filter, Concentrate scavenger->process activated_carbon->process final_product Purified Product chromatography->final_product process->final_product analysis Analyze for Residual Pd (ICP-MS) final_product->analysis

Caption: Decision workflow for selecting a palladium removal method.

References

Stability and degradation pathways of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dibromobiphenyl-2,2'-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Direct experimental data on the stability and degradation pathways of this compound is limited in publicly available literature. Therefore, some information provided is based on the known behavior of analogous compounds, such as other halogenated aromatic amines and biphenyl derivatives. These inferences should be considered as guiding principles and not as a substitute for rigorous experimental validation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advisable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container. Aromatic amines can be photosensitive.[4]

  • Container: Use a tightly sealed container to prevent moisture absorption and contamination.

2. What solvents are suitable for dissolving this compound?

Based on its structure, this compound is expected to be soluble in a range of common organic solvents. However, its solubility in aqueous solutions is likely to be low.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Chloroform

    • Acetone

    • Ethyl acetate

It is always recommended to perform a small-scale solubility test before preparing a stock solution.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been fully elucidated, several potential pathways can be inferred from the behavior of related compounds.

  • Oxidative Degradation: The amino groups are susceptible to oxidation, which can lead to the formation of colored by-products and polymerization.[5][6] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Exposure to UV light can lead to the cleavage of C-Br and C-N bonds, initiating radical chain reactions and the formation of various degradation products.[4]

  • Thermal Degradation: At elevated temperatures, aromatic diamines can undergo decomposition.[7][8][9] The degradation pathway may involve the formation of imidazolidinones or ureas through carbamate intermediates.[9][10]

  • Microbial Degradation: Under certain environmental conditions, microbial degradation of halogenated anilines can occur.[11][12][13][14] This may involve processes like reductive deamination, where the amino group is removed.[11][12][15]

Plausible Oxidative Degradation Pathway

This compound This compound Radical_Cation Radical Cation This compound->Radical_Cation Oxidation (e.g., O2, light) Dimerization_Polymerization Dimerization/ Polymerization Radical_Cation->Dimerization_Polymerization Oxidized_Products Oxidized Products (e.g., quinone-imines) Radical_Cation->Oxidized_Products

Caption: Plausible oxidative degradation pathway of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Reaction mixture turns dark or forms a precipitate unexpectedly.

  • Possible Cause: Oxidative degradation or polymerization of the diamine. Aromatic amines, especially in solution, can be sensitive to air and light, leading to the formation of colored, often insoluble, polymeric materials.[5][6]

  • Troubleshooting Steps:

    • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Inert Atmosphere: Run the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Protect from Light: Wrap the reaction vessel in aluminum foil to protect it from light.

    • Purify the Diamine: If the starting material has been stored for a long time, consider purifying it by recrystallization or column chromatography before use to remove any oxidized impurities.

Problem 2: Low yield or incomplete reaction in a nucleophilic substitution or coupling reaction.

  • Possible Cause 1: Steric hindrance. The bromine atoms and the biphenyl structure may create steric hindrance around the amino groups, reducing their reactivity.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier. Monitor for potential thermal degradation.

    • Use a More Active Catalyst: If a catalyst is being used, consider switching to a more active one. For example, in cross-coupling reactions, different palladium catalysts and ligands can have a significant impact on yield.

    • Increase Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.

  • Possible Cause 2: Basicity of the diamine. The basicity of the amino groups can be influenced by the electron-withdrawing effect of the bromine atoms.[16] This might affect its role as a nucleophile or its interaction with catalysts.

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: If the reaction requires a base, consider adding an external, non-nucleophilic base (e.g., proton sponge, DBU) to facilitate the reaction without competing with the diamine.

    • pH Adjustment: In aqueous or protic solvents, the pH of the reaction medium can be critical. Adjust the pH to ensure the amino groups are in their more nucleophilic, unprotonated state.

Experimental Workflow for a Typical Cross-Coupling Reaction

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Degas_Solvent Degas Solvent Add_Solvent Add Degassed Solvent Degas_Solvent->Add_Solvent Purify_Diamine Purify Diamine (if necessary) Add_Reactants Add Reactants (Diamine, Coupling Partner, Catalyst, Ligand, Base) Purify_Diamine->Add_Reactants Dry_Glassware Dry Glassware Dry_Glassware->Add_Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Add_Reactants->Inert_Atmosphere Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Quench_Reaction Quench Reaction Heat_Stir->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification

Caption: General experimental workflow for a cross-coupling reaction involving an air- and light-sensitive aromatic diamine.

Data Presentation

Due to the lack of specific quantitative stability data for this compound, the following table summarizes general stability information for related aromatic amines.

Table 1: General Stability of Aromatic Amines under Various Conditions

ConditionGeneral Stability of Aromatic AminesPotential Degradation ProductsReferences
Light Exposure Generally unstable, especially in solution. Photodegradation can occur.Radicals, oxidized species, polymeric materials.[4][17]
Elevated Temperature Susceptible to thermal degradation, especially in the presence of oxygen.Carbamates, ureas, imidazolidinones, oligomers.[7][8][9][10]
Acidic pH Amino groups will be protonated, potentially increasing stability against oxidation but reducing nucleophilicity.Generally stable as the ammonium salt.[1]
Basic pH Amino groups are deprotonated and more nucleophilic, but potentially more susceptible to oxidation.Oxidized and polymerized products.[1]
Presence of Oxidants Highly susceptible to oxidation by air, peroxides, or other oxidizing agents.Quinone-imines, azo compounds, nitro compounds, polymeric materials.[5][6][18]
Presence of Metal Ions Metal ions can catalyze oxidative degradation.Oxidized and polymerized products.[18]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

This protocol is a general guideline and the choice of solvent may need to be optimized.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude diamine in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water or toluene/hexanes).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent to ensure a good recovery.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Small-Scale Test for Oxidative Stability

This protocol can be used to quickly assess the sensitivity of your sample to atmospheric oxygen.

  • Sample Preparation: Prepare two small vials, each containing a solution of this compound in a suitable solvent (e.g., THF or acetone).

  • Inert vs. Air: Sparge one vial with an inert gas (argon or nitrogen) for 5-10 minutes and seal it tightly. Leave the other vial open to the air or seal it with a cap that allows air exchange.

  • Observation: Place both vials under the same temperature and light conditions. Visually inspect the solutions over time (e.g., 1, 6, 24 hours) for any color change. A darkening of the solution in the air-exposed vial compared to the inerted vial indicates oxidative instability.

  • Analysis (Optional): For a more quantitative assessment, analyze the samples by TLC or LC-MS at different time points to monitor the appearance of new spots (impurities).

References

Challenges in scaling up the production of 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,4'-Dibromobiphenyl-2,2'-diamine.

Experimental Workflow Overview

The production of this compound is typically a two-step process. The first step involves the Ullmann coupling of 2,5-dibromonitrobenzene to form the intermediate 4,4'-Dibromo-2,2'-dinitrobiphenyl. The subsequent step is the reduction of this dinitro compound to the desired this compound.

cluster_0 Step 1: Ullmann Coupling cluster_1 Step 2: Reduction cluster_2 Purification A 2,5-dibromonitrobenzene B Ullmann Coupling (e.g., Cu in DMF) A->B C 4,4'-Dibromo-2,2'-dinitrobiphenyl B->C D Reduction (e.g., Fe/HCl or H₂/Pd/C) C->D E This compound D->E F Crude Product E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Product G->H

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Step 1: Ullmann Coupling of 2,5-dibromonitrobenzene

Issue: Low or no yield of 4,4'-Dibromo-2,2'-dinitrobiphenyl

Potential Cause Recommended Solution
Inactive Copper Catalyst: The surface of the copper catalyst may be oxidized.Activate the copper bronze by treating it with a dilute solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone mixture.
Insufficient Temperature: Traditional Ullmann couplings require high temperatures to proceed efficiently.Ensure the reaction temperature is maintained between 215-225°C. For modern ligand-accelerated systems, a lower temperature range of 40-120°C may be sufficient.[1]
Poor Solvent Choice: The solvent plays a crucial role in the reaction's success.Dimethylformamide (DMF) is reported to give high yields for this specific coupling.[2]
Premature Reaction Termination: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Issue: Formation of significant side products

Potential Cause Recommended Solution
Debromination: Presence of protic impurities can lead to the reduction of the aryl halide.[1]Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[1]
Formation of Tar-like Byproducts: Uncontrolled reaction temperature can lead to polymerization and decomposition.Maintain strict temperature control throughout the reaction. Add the copper catalyst slowly to the heated reaction mixture.
Step 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

Issue: Incomplete reduction of the nitro groups

Potential Cause Recommended Solution
Inactive Reducing Agent/Catalyst: The reducing agent may have degraded, or the catalyst may have lost activity.Use a fresh, high-quality reducing agent. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is from a reliable source and has been stored correctly.[3]
Insufficient Amount of Reducing Agent: The stoichiometry of the reducing agent is critical for complete conversion.Use a sufficient excess of the reducing agent to drive the reaction to completion.[3]
Poor Solubility of Starting Material: The dinitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[3]Select a solvent or co-solvent system in which the starting material is soluble. Ethanol/water or acetic acid are common choices for similar reductions.[3]

Issue: Formation of side products (e.g., hydroxylamines, nitroso, or azoxy compounds)

Potential Cause Recommended Solution
Stepwise Nature of Nitro Group Reduction: Intermediates can be formed if the reaction conditions are not optimized.Ensure proper temperature control, as exothermic reactions can lead to the formation of side products.[3] A sufficient excess of the reducing agent can help push the reaction to the fully reduced amine.[3]
Over-reduction/Debromination: Harsh reaction conditions can lead to the reduction of the bromine substituents.The Zinin reduction (using sodium sulfide) is known to selectively reduce nitro groups in the presence of aryl halides.[4] Catalytic hydrogenation should be carefully monitored to avoid dehalogenation.
Purification and Scale-Up Challenges

Issue: Difficulty in purifying the final product

Potential Cause Recommended Solution
Co-precipitation of Impurities: Impurities may crystallize along with the desired product.Recrystallization from a suitable solvent system is a common purification method for aromatic diamines. Experiment with different solvents or solvent mixtures to optimize purity.
Product Instability: Aromatic diamines can be susceptible to oxidation and discoloration.Purify and handle the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Standard Methods Ineffective: Distillation, sublimation, or recrystallization may not be suitable for all diamine compounds.A multi-step purification process involving the formation of a neutral salt, extraction of impurities, and subsequent liberation of the free diamine in the presence of a reducing agent can be employed.

Issue: Challenges during scale-up

Potential Cause Recommended Solution
Heat Transfer Issues: Exothermic reactions can become difficult to control in large reactors.Ensure the reactor has adequate cooling capacity. The rate of addition of reagents may need to be adjusted to control the reaction temperature.
Mixing Inefficiencies: Poor mixing can lead to localized "hot spots" and non-uniform reaction conditions.Use appropriate agitation to ensure efficient mixing throughout the reactor.
Solid Handling: Handling large quantities of solids (catalysts, reagents) can be challenging.Implement appropriate engineering controls for safe and efficient solid handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common route involves a two-step synthesis. First, an Ullmann coupling of 2,5-dibromonitrobenzene is performed to yield 4,4'-Dibromo-2,2'-dinitrobiphenyl.[2] This intermediate is then reduced to the final product, this compound.[2]

Q2: Which reducing agent is best for the conversion of the dinitro to the diamino compound?

A2: Several reducing agents can be effective. Catalytic hydrogenation using H₂/Pd-C is a clean method.[5] Alternatively, metal/acid combinations like Fe/HCl or SnCl₂/HCl are commonly used.[3][5] The choice of reducing agent may depend on the presence of other functional groups and the desired reaction conditions.

Q3: My final product is discolored (brown or black). What is the cause and how can I prevent it?

A3: Aromatic amines are prone to oxidation, which can cause discoloration. This can be exacerbated by exposure to air and light. To prevent this, it is recommended to perform the final steps of the synthesis, including purification and packaging, under an inert atmosphere. Storing the final product in a dark, cool, and inert environment is also crucial.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: Both steps of the synthesis involve hazardous materials and conditions. The Ullmann coupling is performed at high temperatures. The reduction of nitro compounds is highly exothermic and can lead to runaway reactions if not properly controlled. It is essential to have robust temperature control and emergency cooling systems in place. Handling of powdered metals and catalysts can also pose inhalation and fire hazards. A thorough risk assessment should be conducted before any scale-up activities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling

This protocol is adapted from a general procedure for Ullmann coupling of nitroarenes.

Materials:

  • 2,5-dibromonitrobenzene

  • Copper bronze, activated

  • Dimethylformamide (DMF), anhydrous

  • Sand, clean and dry

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In the reaction flask, combine 2,5-dibromonitrobenzene and sand.

  • Heat the mixture to 215-225°C with vigorous stirring.

  • Slowly add the activated copper bronze to the reaction mixture.

  • Maintain the temperature and continue stirring for an additional 1.5 hours after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and extract the product with a suitable hot solvent (e.g., ethanol or toluene).

  • Filter the hot solution to remove sand and copper residues.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the crystals by filtration and recrystallize from a suitable solvent to obtain pure 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Protocol 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl to this compound

This protocol provides a general method for the reduction of aromatic nitro compounds using iron and hydrochloric acid.

Materials:

  • 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Suspend 4,4'-Dibromo-2,2'-dinitrobiphenyl and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Troubleshooting Logic

Ullmann_LowYield Low Yield in Ullmann Coupling Catalyst_Inactive Inactive Catalyst? Ullmann_LowYield->Catalyst_Inactive Temp_Low Temperature Too Low? Ullmann_LowYield->Temp_Low Solvent_Issue Poor Solvent? Ullmann_LowYield->Solvent_Issue Activate_Cu Activate Copper Catalyst_Inactive->Activate_Cu Increase_Temp Increase Temperature Temp_Low->Increase_Temp Use_DMF Use Anhydrous DMF Solvent_Issue->Use_DMF Reduction_Incomplete Incomplete Reduction Reducer_Inactive Inactive Reducer? Reduction_Incomplete->Reducer_Inactive Reducer_Stoich Insufficient Reducer? Reduction_Incomplete->Reducer_Stoich Solubility_Poor Poor Solubility? Reduction_Incomplete->Solubility_Poor Fresh_Reducer Use Fresh Reducer Reducer_Inactive->Fresh_Reducer Increase_Equiv Increase Equivalents Reducer_Stoich->Increase_Equiv Change_Solvent Change Solvent System Solubility_Poor->Change_Solvent

Caption: Troubleshooting flowchart for common synthesis issues.

References

Alternative synthetic routes to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alternative Synthetic Routes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for avoiding hazardous reagents in chemical synthesis.

Frequently Asked Questions (FAQs)

Phosgene and its Alternatives

Q1: What are the primary hazards associated with phosgene, and what are its safer alternatives?

A: Phosgene (COCl₂) is a highly toxic and corrosive gas with a musty odor resembling freshly cut hay or grass.[1] Due to its hazardous nature, its use in laboratory synthesis is limited.[1] Safer, solid, or liquid alternatives have been developed to replace it.[1][2] The most common substitutes are diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid.[1][2][3] Other alternatives include carbonyldiimidazole (CDI) and disuccinimidyl carbonate (DSC).[3][4]

Q2: How do the physical properties of phosgene substitutes compare to phosgene itself?

A: Phosgene substitutes offer significant safety advantages due to their physical states at room temperature. Triphosgene, for instance, is a stable solid, making it much easier and safer to handle than gaseous phosgene.[2][4]

ReagentFormulaMolar Mass ( g/mol )Physical State at RTBoiling Point (°C)
PhosgeneCOCl₂98.91Gas8.3[1]
DiphosgeneClCOOCCl₃197.8Liquid128
Triphosgene(Cl₃CO)₂CO296.7Crystalline Solid203-206 (decomposes)
Carbonyldiimidazole (CDI)C₇H₆N₄O162.15Solid118-120 (melts)

Q3: Are there any limitations to using phosgene substitutes?

A: Yes, there are trade-offs. Phosgene is significantly more reactive than its substitutes like triphosgene (about 170 times more reactive).[3] This means reactions with phosgene can often be conducted under much milder conditions and at lower temperatures, which can be advantageous for preserving sensitive functional groups.[3] Additionally, while substitutes can be removed by reacting them with nucleophiles like water or alcohols, this method is not suitable for products that are sensitive to these nucleophiles, such as chloroformates, isocyanates, or acyl chlorides.[3]

Diazomethane Alternatives

Q1: Why is diazomethane considered hazardous, and what are safer replacements?

A: Diazomethane is a versatile and widely used reagent in organic synthesis, but it is also highly toxic, explosive, and carcinogenic, which limits its practical application, especially on a larger scale.[5][6][7] A common and safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is a commercially available liquid that is relatively stable and easier to handle.[6][7][8] Another innovative alternative is the use of imidazotetrazines, such as temozolomide (TMZ), which are non-explosive, non-toxic solids that can serve as precursors for alkyl diazoniums.[5]

Q2: How does the reactivity of TMS-diazomethane compare to diazomethane for esterification?

A: TMS-diazomethane reacts more slowly with carboxylic acids than diazomethane.[9] While both reagents can convert carboxylic acids to their corresponding methyl esters in high yields, reactions with TMS-diazomethane may require longer reaction times and can sometimes result in a slightly higher concentration of by-products.[6][9] However, its stability and commercial availability in solution make it a more convenient option for many applications.[9]

Safer Reducing Agents

Q1: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is also pyrophoric. What are some safer alternatives?

A: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, but it reacts violently with water and can ignite spontaneously in air.[10][11] A safer, high-performance alternative is Sodium bis(2-methoxyethoxy)aluminium hydride, known commercially as Synhydrid® or Red-Al®.[10] It is an air-stable, non-pyrophoric solution that delivers comparable reduction performance to LiAlH₄ without the significant handling risks.[10] Sodium borohydride (NaBH₄) is another milder and more selective reducing agent, suitable for reducing aldehydes and ketones.[11][12]

Q2: How does the selectivity of NaBH₄ compare to LiAlH₄?

A: Sodium borohydride (NaBH₄) is a more selective reducing agent than lithium aluminum hydride (LiAlH₄).[11][12] NaBH₄ is typically used to reduce aldehydes and ketones.[12] In contrast, the highly reactive LiAlH₄ can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones.[11]

Reducing AgentReactivityFunctional Groups ReducedSafety Profile
LiAlH₄ Very HighAldehydes, Ketones, Esters, Carboxylic Acids, etc.Pyrophoric, reacts violently with water[10][11]
NaBH₄ ModerateAldehydes, Ketones, Acid Chlorides[12]Stable in air, less reactive with water
Synhydrid® (Red-Al®) HighComparable to LiAlH₄Non-pyrophoric, air-stable[10]
Greener Solvents

Q1: Many common organic solvents are toxic and volatile. What are some recommended "green" solvent alternatives?

A: Green chemistry principles encourage replacing hazardous solvents with safer, more environmentally benign alternatives.[13][14] Water is considered the safest and most environmentally friendly solvent.[15][16] Other recommended green solvents include ethanol, isopropanol, ethyl acetate, heptane (as a safer alternative to hexane), and supercritical fluids like CO₂.[15][17][18] Bio-based solvents, such as Cyrene, and ionic liquids are also gaining traction as sustainable options.[19][20]

Q2: How can I choose an appropriate green solvent for my reaction?

A: Selecting a greener solvent involves considering factors like toxicity, flammability, environmental impact, and its ability to facilitate the desired reaction.[16] Solvent selection guides and tools can help chemists choose the best option.[13] For example, a mixture of heptane/isopropanol can be used as a substitute for dichloromethane/ethyl acetate in column chromatography.[13] The goal is to make solvent use unnecessary wherever possible, and innocuous when a solvent is required.[13]

Alternatives to Heavy Metal Catalysts

Q1: Palladium-catalyzed cross-coupling reactions are powerful but rely on a precious and toxic metal. Are there more sustainable alternatives?

A: While palladium is highly effective, there is a significant push towards catalysts based on more earth-abundant and less toxic metals like nickel, copper, iron, and cobalt.[21][22] These first-row transition metals can offer complementary reactivity and are often more cost-effective for large-scale synthesis.[22] Additionally, metal-free cross-coupling reactions are emerging as an attractive alternative to traditional transition-metal-catalyzed processes, further reducing reliance on heavy metals.[23][24]

Troubleshooting Guides

Issue 1: Low Yield After Switching to a Greener Reagent

Q: I replaced a hazardous reagent with a recommended safer alternative, but my product yield is significantly lower. What should I do?

A: Low yields are a common challenge when optimizing a new synthetic route. A systematic approach is needed to identify the cause.[25]

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Is the new reagent fresh? - Was it stored correctly? - Confirm concentration/activity. start->check_reagents check_conditions 2. Re-optimize Reaction Conditions - Temperature - Reaction Time - Concentration - Catalyst Loading check_reagents->check_conditions check_workup 3. Evaluate Work-up & Purification - Is the product volatile? - Is it soluble in the aqueous layer? - Did it adhere to filtration media? check_conditions->check_workup analyze Analyze Data & Identify Cause check_workup->analyze resolve Implement Solution & Re-run analyze->resolve resolve->start Issue Persists

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Step 1: Reagent Quality: Confirm the purity and activity of the new, greener reagent. Some alternatives may be less reactive or have different stability profiles.

  • Step 2: Reaction Conditions: Greener reagents may require different optimal conditions.[26] For example, less reactive phosgene substitutes may need higher temperatures or longer reaction times compared to phosgene.[3] Systematically screen parameters like temperature, concentration, and catalyst loading.

  • Step 3: Work-up and Purification: Your product's properties might necessitate a modified work-up procedure. Check for product loss in aqueous layers or on filtration media.[27]

Issue 2: Unexpected Side Products Are Forming

Q: My reaction with a safer solvent/catalyst is clean, but the main product is not what I expected. How do I troubleshoot this?

A: The formation of unexpected products can be a valuable discovery. First, isolate and characterize the new product. The change in reaction medium or catalyst can sometimes open up new, unforeseen reaction pathways.

Potential Causes and Solutions

Potential CauseTroubleshooting Steps
Change in Reactivity/Selectivity The new solvent or catalyst may alter the chemo-, regio-, or stereoselectivity of the reaction. Review literature on the alternative reagent to understand its known reactivity patterns.
Product Instability The desired product might be unstable under the new workup or purification conditions (e.g., exposure to acid, base, or water).[27] Test the stability of your compound by treating a small sample with the workup reagents and analyzing by TLC or LC-MS.[27]
Isomerization The new conditions (e.g., temperature, pH) might be promoting isomerization of the final product.[25] Try running the reaction at a lower temperature or adjusting the pH.[25]
Contaminants An unknown contaminant in the new reagent or solvent could be participating in the reaction. Ensure all materials are of high purity.
Issue 3: Problems Scaling Up a Greener Synthesis

Q: My green synthesis works perfectly on a lab scale, but I'm facing challenges during scale-up. What are the common hurdles?

A: Scaling up green and sustainable processes presents unique challenges that differ from traditional methods.[28][29]

Logical Relationship of Scale-Up Challenges

scaleup Scale-Up of Green Synthesis reagents Green Reagent & Solvent Availability - High cost in bulk - Inconsistent quality - Limited commercial supply scaleup->reagents energy Energy Efficiency - Heat/mass transfer limitations - Maintaining precise T/P is energy-intensive scaleup->energy infra Process & Infrastructure Mismatch - Green methods (flow chemistry, microwave) vs. batch reactors - Requires new equipment/designs scaleup->infra econ Economic Viability - High cost of raw materials/equipment - Market uncertainty scaleup->econ

Caption: Key challenges encountered when scaling green chemical processes.

  • Reagent and Solvent Availability: Niche green solvents or reagents used in the lab may be expensive or difficult to source in bulk.[28]

  • Process Mismatch: Green technologies like flow chemistry or microwave-assisted synthesis often don't align with traditional batch processing infrastructure.[28]

  • Energy Efficiency: Conditions that are efficient at a small scale can become highly energy-intensive when scaled up due to heat and mass transfer limitations.[28]

  • Economic Viability: For commercial adoption, the green alternative must be cost-competitive with established methods, which can be a major hurdle due to the price of specialized materials and equipment.[28]

Key Experimental Protocols

Example 1: Green Synthesis of Ibuprofen (BHC Process)

The BHC (Boots-Hoechst-Celanese) process is a prime example of applying green chemistry principles to pharmaceutical manufacturing, drastically improving atom economy and reducing waste compared to the traditional Boots process.[30]

Workflow: BHC (Green) Synthesis of Ibuprofen

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation a Isobutylbenzene + Acetic Anhydride c 4'-Isobutylacetophenone a->c Friedel-Crafts Acylation b HF Catalyst (Recoverable) b->c d 4'-Isobutylacetophenone f Alcohol Intermediate d->f Reduction e H₂ Gas, Raney Nickel Catalyst e->f g Alcohol Intermediate i Ibuprofen g->i Carbonylation h CO, Palladium Catalyst h->i

Caption: The streamlined, three-step BHC synthesis of Ibuprofen.

Methodology:

  • Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF is recoverable and reusable, which drastically reduces waste compared to the stoichiometric aluminum trichloride used in the Boots process.[30]

  • Step 2: Hydrogenation: The resulting 4'-isobutylacetophenone is hydrogenated using hydrogen gas over a Raney Nickel catalyst to form the corresponding alcohol. The catalyst is filtered and reused.[30]

  • Step 3: Carbonylation: The alcohol intermediate undergoes carbonylation with carbon monoxide in the presence of a palladium catalyst. This step directly forms the carboxylic acid functional group of ibuprofen. The palladium catalyst is also recovered and reused.[30]

Example 2: Esterification using TMS-Diazomethane

This protocol describes the methylation of a carboxylic acid using a safer alternative to diazomethane.

Methodology:

  • Dissolution: Dissolve the carboxylic acid in a suitable solvent mixture, such as toluene/methanol or DMF.[9] The presence of a protic solvent like methanol is often required to facilitate the reaction.[8]

  • Addition of Reagent: At room temperature, add a solution of trimethylsilyldiazomethane (typically 2.0 M in hexanes or ether) dropwise to the carboxylic acid solution until a faint yellow color persists, indicating a slight excess of the reagent. Nitrogen gas will evolve during the addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically slower than with diazomethane and may take from minutes to hours.[6][9] Monitor the progress by TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile by-products. The resulting crude methyl ester can then be purified by standard methods such as column chromatography, if necessary.

References

Column chromatography conditions for purifying 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the column chromatography purification of 4,4'-Dibromobiphenyl-2,2'-diamine. The following information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound streak or show poor separation during silica gel column chromatography?

A1: Aromatic amines like this compound are basic compounds that can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction can lead to peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the stationary phase, resulting in poor separation and low recovery.[1][2][3]

Q2: How can I prevent my compound from streaking on a silica gel column?

A2: To minimize the interaction with acidic silanol groups, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et3N) or a solution of ammonia in methanol is used.[4][5] This competing base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q3: Are there alternative stationary phases I can use if silica gel is problematic?

A3: Yes, if streaking and poor recovery persist, consider using a more inert or a basic stationary phase. Options include:

  • Basic Alumina: This can be a good alternative for the purification of basic compounds.

  • Amine-functionalized silica: This stationary phase is specifically designed to purify amines and can significantly improve peak shape and separation.[1][2][3]

  • Reversed-phase silica (C18): For highly polar compounds, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be an effective alternative.[1][6]

Q4: My compound is not eluting from the column. What could be the issue?

A4: There are several potential reasons for this:

  • Inappropriate solvent system: The mobile phase may not be polar enough to elute your compound. You can try gradually increasing the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[5][6]

  • Compound decomposition: Your compound might be unstable on silica gel.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.

  • Sample precipitation: Your compound may have precipitated at the top of the column, especially if it has low solubility in the initial mobile phase.

Q5: How do I choose the initial solvent system for my column?

A5: The ideal starting point is to develop a solvent system using Thin Layer Chromatography (TLC). Aim for a solvent mixture that gives your target compound an Rf (retention factor) of approximately 0.2-0.3.[6] This generally provides a good balance between elution time and separation. For aromatic amines, a good starting point for TLC analysis could be a mixture of ethyl acetate and hexanes, with a small addition of triethylamine.

Troubleshooting Guide

Below is a table summarizing common issues encountered during the column chromatography of this compound and their potential solutions.

Problem Potential Cause Recommended Solution
Compound Streaking/Tailing Strong interaction with acidic silica.Add 0.1-1% triethylamine or ammonia to the eluent.[4] Use an alternative stationary phase like basic alumina or amine-functionalized silica.[2][3]
Poor Separation of Compound from Impurities Inadequate mobile phase selectivity.Optimize the solvent system using TLC. Try different solvent combinations (e.g., ether/hexane, methanol/dichloromethane).[5] Consider a different stationary phase.
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.
Compound degraded on the column.Test for stability on a TLC plate. If unstable, use a less acidic stationary phase like deactivated silica or alumina.[6]
Compound Elutes Too Quickly (in the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase. Ensure the correct solvent system was prepared.[6]
Low Recovery of the Compound Irreversible adsorption to the silica.Add a basic modifier to the eluent. Use a less acidic or basic stationary phase.
The collected fractions are too dilute to detect the compound.Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using flash column chromatography on silica gel.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et3N)

  • Glass column, sand, cotton

  • TLC plates, developing chamber, UV lamp

  • Collection tubes

2. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare the desired mobile phase. A common starting system is a mixture of Hexanes and Ethyl Acetate (e.g., 80:20 v/v).

  • Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v) to prevent streaking.

3. Column Packing:

  • Secure the column in a vertical position.

  • Place a small plug of cotton at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

  • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[7] Using a pipette, carefully apply the solution to the top of the silica bed.[7]

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

6. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Develop Solvent System (TLC, Rf ~0.2-0.3) start->tlc run_column Run Column with Base-Modified Eluent tlc->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions good_separation Good Separation? analyze_fractions->good_separation combine_pure Combine Pure Fractions & Evaporate good_separation->combine_pure Yes streaking Problem: Streaking/ Tailing good_separation->streaking No, Streaking no_elution Problem: No Elution good_separation->no_elution No, No Elution poor_sep Problem: Poor Separation good_separation->poor_sep No, Poor Separation end Purified Product combine_pure->end add_base Solution: Increase Base in Eluent (e.g., 1% Et3N) streaking->add_base change_stationary_phase Solution: Use Alumina or Amine-Silica streaking->change_stationary_phase increase_polarity Solution: Increase Eluent Polarity no_elution->increase_polarity change_solvents Solution: Try Different Solvent System poor_sep->change_solvents poor_sep->change_stationary_phase add_base->run_column increase_polarity->run_column change_solvents->tlc change_stationary_phase->tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Validation & Comparative

A Comparative Guide to Polymers Derived from 4,4'-Dibromobiphenyl-2,2'-diamine and 4,4'-diaminobiphenyl for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Properties

The selection of appropriate monomers is a critical determinant of the final properties and performance of a polymer. This guide provides a comparative analysis of polymers synthesized from two distinct biphenyl diamine monomers: 4,4'-Dibromobiphenyl-2,2'-diamine and the unsubstituted 4,4'-diaminobiphenyl (also known as benzidine). The introduction of bromine atoms onto the biphenyl backbone significantly alters the physicochemical characteristics of the resulting polymers, influencing their thermal stability, mechanical strength, and solubility. This comparison is intended to assist researchers in selecting the optimal monomer for their specific application, be it in the development of high-performance materials, advanced composites, or biomedical devices.

Executive Summary of Comparative Properties

The presence of bromine atoms in the this compound monomer introduces notable changes in the properties of the resulting polymers when compared to those derived from 4,4'-diaminobiphenyl. Generally, the introduction of bulky bromine substituents can disrupt polymer chain packing, leading to enhanced solubility in organic solvents. This improved processability is a significant advantage for many applications. However, this disruption may also lead to a slight decrease in thermal stability.

Below is a summary of the anticipated effects on key polymer properties. It is important to note that direct, side-by-side comparative experimental data for polymers derived from these two specific diamines is limited in publicly available literature. The following tables are constructed based on general principles of polymer chemistry and data from studies on structurally similar aromatic polyamides and polyimides.

Thermal Properties
PropertyPolymer from this compoundPolymer from 4,4'-diaminobiphenyl
Glass Transition Temperature (Tg) Expected to be higher due to restricted chain rotation.Generally high, characteristic of aromatic polymers.
Decomposition Temperature (Td) May be slightly lower due to the potential for dehydrobromination at elevated temperatures.Typically exhibits high thermal stability.
Mechanical Properties
PropertyPolymer from this compoundPolymer from 4,4'-diaminobiphenyl
Tensile Strength Expected to be high, though potentially slightly lower than the unsubstituted counterpart due to disrupted packing.High, owing to the rigid aromatic backbone and strong intermolecular forces.
Young's Modulus High, indicative of a rigid polymer structure.Very high, reflecting the stiffness of the polymer chains.
Elongation at Break May be slightly higher due to less ordered chain packing.Generally low, characteristic of rigid polymers.
Solubility
PropertyPolymer from this compoundPolymer from 4,4'-diaminobiphenyl
Solubility in Organic Solvents Generally good solubility in aprotic polar solvents (e.g., NMP, DMAc, DMF).Often has limited solubility, requiring harsh solvents or processing conditions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of polyamides and polyimides from aromatic diamines. These protocols are based on established methods in polymer chemistry and can be adapted for the specific diamines discussed.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is suitable for the synthesis of high molecular weight aromatic polyamides.

Materials:

  • Aromatic diamine (this compound or 4,4'-diaminobiphenyl)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the aromatic diacid chloride to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The resulting viscous polymer solution is then poured into a vigorously stirred solution of methanol and water to precipitate the polyamide.

  • The fibrous polymer is collected by filtration, washed thoroughly with water and methanol to remove any unreacted monomers and salts, and dried in a vacuum oven at 80-100°C for 24 hours.

Synthesis of Aromatic Polyimides via a Two-Step Method

This is a common method for preparing polyimides, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Materials:

  • Aromatic diamine (this compound or 4,4'-diaminobiphenyl)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • In a dry, nitrogen-purged flask, dissolve the aromatic diamine in anhydrous DMAc.

  • Gradually add the aromatic dianhydride to the solution with stirring. The reaction is typically carried out at room temperature for 12-24 hours to form the poly(amic acid) solution.

  • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner in an oven, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide.

  • Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. The mixture is stirred at room temperature for several hours to complete the imidization. The polyimide is then precipitated in methanol, filtered, washed, and dried.

Characterization Methods
  • Thermal Gravimetric Analysis (TGA): To determine the decomposition temperature and thermal stability of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.

  • Solubility Test: To assess the solubility of the polymers in various organic solvents at room temperature and upon heating.

Interaction with Biological Systems: A Biocompatibility Assessment Framework

While specific intracellular signaling pathways directly modulated by these polymers are not extensively documented, their interaction with biological systems is a critical consideration for biomedical applications. The biocompatibility of a polymer is not an intrinsic property but rather a measure of its performance in a specific biological environment. The following diagram illustrates a logical framework for assessing the biocompatibility of these polymers, which can be considered a form of "interaction pathway" with a biological system.[1][2]

Biocompatibility_Assessment_Framework cluster_material Material Characterization cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Evaluation cluster_risk Risk Assessment Monomer Monomer Synthesis (this compound vs. 4,4'-diaminobiphenyl) Polymerization Polymer Synthesis (Polyamide or Polyimide) Monomer->Polymerization PhysChem Physicochemical Characterization (Molecular Weight, Purity, Surface Chemistry) Polymerization->PhysChem Cytotoxicity Cytotoxicity Assays (ISO 10993-5) PhysChem->Cytotoxicity Extracts/Direct Contact CellAdhesion Cell Adhesion and Proliferation Cytotoxicity->CellAdhesion Hemocompatibility Hemocompatibility (Hemolysis, Thrombogenicity) CellAdhesion->Hemocompatibility Implantation Subcutaneous Implantation Hemocompatibility->Implantation If successful Histopathology Histopathological Analysis Implantation->Histopathology SystemicToxicity Systemic Toxicity Assessment Histopathology->SystemicToxicity RiskAnalysis Risk Analysis (Identify Potential Hazards) SystemicToxicity->RiskAnalysis Data Input RiskEvaluation Risk Evaluation (Assess Severity and Probability) RiskAnalysis->RiskEvaluation RiskControl Risk Control (Mitigation Strategies) RiskEvaluation->RiskControl RiskControl->Monomer Material/Process Modification Polymer_Cell_Interaction PolymerSurface Polymer Surface (e.g., Brominated vs. Non-brominated) ProteinAdsorption Protein Adsorption (Vroman Effect) PolymerSurface->ProteinAdsorption Immediate CellReceptor Cell Surface Receptor (Integrins) ProteinAdsorption->CellReceptor Mediates CellAdhesion Cell Adhesion CellReceptor->CellAdhesion Initiates Downstream Downstream Cellular Responses (Proliferation, Differentiation, Cytokine Secretion) CellAdhesion->Downstream Triggers

References

Performance Analysis of 4,4'-Dibromobiphenyl-2,2'-diamine Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance analysis of materials derived from 4,4'-Dibromobiphenyl-2,2'-diamine, targeting researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of direct experimental data for materials synthesized from this compound in the public domain, this guide leverages data from analogous aromatic diamine-based polymers to provide a representative comparison. The experimental protocols provided are established methods for the synthesis and characterization of these classes of materials.

Comparative Performance Data

The following tables summarize key performance indicators for polyamides and polyimides, comparing hypothetical data for materials based on this compound with commercially available and researched alternatives. This data is compiled from various studies on aromatic polymers and serves as a predictive comparison.

Table 1: Thermal Properties of Aromatic Polyamides

Diamine MonomerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA, N2) (°C)Char Yield at 800°C (%)
This compound (Hypothetical) 230 - 260500 - 55060 - 65
4,4'-Oxydianiline (ODA)210 - 240480 - 52055 - 60
m-Phenylenediamine (MPD)200 - 230450 - 50050 - 55
p-Phenylenediamine (PPD)> 300 (often no Tg observed)550 - 60065 - 70

Table 2: Mechanical Properties of Aromatic Polyimide Films

Diamine MonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (Hypothetical) 100 - 1202.5 - 3.55 - 10
4,4'-Oxydianiline (ODA)[1]1143.23.6
4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6FODA)90 - 1102.0 - 3.015 - 30
p-Phenylenediamine (PPD)120 - 1503.5 - 4.5< 5

Table 3: Potential Optoelectronic Properties of Hole Transporting Materials Derived from Diamines

Diamine DerivativeHOMO Level (eV)LUMO Level (eV)Hole Mobility (cm²/Vs)
This compound based (Hypothetical) -5.2 to -5.5-2.0 to -2.310⁻⁴ to 10⁻³
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)[2]-5.4-2.4~10⁻⁴
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)[3]-5.5-2.0~10⁻²
N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)[3]-5.3-2.3~10⁻³

Experimental Protocols

Detailed methodologies for the synthesis and fabrication of materials relevant to this comparison are provided below.

Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

This protocol describes a common method for synthesizing aromatic polyamides in the laboratory.

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., Terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic dicarboxylic acid and an equivalent molar amount of this compound.

  • Add NMP and CaCl₂ (as a solubilizing agent) to the flask.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the monomers are completely dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine and then triphenyl phosphite (TPP) to the solution.

  • Raise the temperature to 100-110°C and maintain for 3-4 hours.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80°C for 24 hours.

Two-Step Synthesis of Aromatic Polyimides

This protocol outlines the synthesis of a poly(amic acid) precursor followed by thermal imidization to form the polyimide.[4][5]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N,N-Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas

Procedure: Step 1: Poly(amic acid) Synthesis

  • In a dry, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution in small portions.

  • Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the glass plate in a programmable oven.

  • Heat the film according to a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • After cooling to room temperature, peel the resulting polyimide film from the glass substrate.

Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of a small molecule-based OLED device by thermal evaporation.[6][7][8]

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., a derivative of this compound)

  • Emissive Layer (EML) host and dopant materials (e.g., CBP:Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying and UV-ozone treatment.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially onto the ITO anode:

    • Hole Injection Layer (e.g., 10 nm of HAT-CN)

    • Hole Transport Layer (e.g., 40 nm of the diamine derivative)

    • Emissive Layer (e.g., 20 nm of CBP doped with the phosphorescent emitter)

    • Electron Transport Layer (e.g., 30 nm of TPBi)

  • Deposit the Electron Injection Layer (e.g., 1 nm of LiF).

  • Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

The following diagrams illustrate key processes and structures discussed in this guide.

Polyamide_Synthesis Diamine This compound Monomers + Diamine->Monomers Diacid Aromatic Dicarboxylic Acid Diacid->Monomers Reaction Phosphorylation Polycondensation Monomers->Reaction Polyamide Aromatic Polyamide Reaction->Polyamide (TPP, Pyridine, NMP, Heat)

Caption: Synthesis of an aromatic polyamide from this compound.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine Diamine (in DMAc) PAA Poly(amic acid) Solution Diamine->PAA + Dianhydride Dianhydride Dianhydride Casting Solution Casting PAA->Casting Heating Thermal Treatment (e.g., 300°C) Casting->Heating Polyimide Polyimide Film Heating->Polyimide - H₂O

Caption: Two-step synthesis of a polyimide film.

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: Schematic of a typical multilayer OLED device structure.

References

The Unseen Advantage: Brominated Diamines in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of high-performance polymers, researchers and material scientists are continually exploring novel monomers that can impart superior properties to the final material. Among these, brominated diamines have emerged as a compelling class of building blocks, offering a unique combination of flame retardancy, thermal stability, and enhanced mechanical properties. This guide provides an objective comparison of polymers synthesized using brominated diamines versus their non-brominated counterparts, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their material selection process.

Performance Comparison: Brominated vs. Non-Brominated Diamine-Based Polymers

The incorporation of bromine atoms into the diamine monomer backbone has a profound impact on the resulting polymer's characteristics. The primary advantages lie in enhanced flame retardancy and thermal stability, with a nuanced effect on mechanical properties.

PropertyPolymer with Non-Brominated Diamine (e.g., ODA)Polymer with Brominated Diamine (e.g., Br-ODA)Rationale for Performance Difference
Thermal Stability (TGA)
5% Weight Loss Temp (°C)~500>500The C-Br bond has a lower dissociation energy than C-H, but the bromine radicals released during decomposition interfere with the combustion process in the gas phase, leading to the formation of a protective char layer at higher temperatures.
Char Yield at 800°C (%)~55>60Bromine promotes char formation, which acts as a thermal insulator and mass transfer barrier, thus increasing the amount of residual char at high temperatures.
Flame Retardancy
Limiting Oxygen Index (LOI)~30>40The released bromine radicals scavenge high-energy radicals (H•, OH•) in the flame, interrupting the exothermic processes of combustion. This "gas-phase inhibition" is a highly effective flame retardant mechanism.
UL-94 RatingV-1 or V-2V-0The efficient flame inhibition by bromine compounds typically leads to self-extinguishing behavior, achieving the highest classification in the UL-94 vertical burn test.
Mechanical Properties
Tensile Strength (MPa)~114[1]Slightly LowerThe introduction of bulky bromine atoms can disrupt chain packing and intermolecular forces, leading to a slight decrease in tensile strength.
Tensile Modulus (GPa)~3.23[1]Similar or Slightly HigherThe rigidity of the C-Br bond and the increased molecular weight can sometimes lead to a comparable or slightly higher modulus.
Elongation at Break (%)~3.6[1]Slightly LowerReduced chain mobility due to the presence of bulky bromine atoms can lead to a decrease in the polymer's ability to stretch before breaking.

Experimental Protocols

Herein, we provide a detailed methodology for the synthesis and characterization of polyimides from a brominated diamine, which can be adapted for other polymer systems.

Synthesis of Polyimide from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) and 2,2'-Dibromo-4,4'-diaminobiphenyl

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 2,2'-Dibromo-4,4'-diaminobiphenyl (Br-DABP)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve an equimolar amount of 2,2'-Dibromo-4,4'-diaminobiphenyl in dry N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution with continuous stirring.

  • Continue the reaction at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

  • Chemical Imidization: To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

  • Stir the mixture at room temperature for 1 hour and then at 100°C for 3 hours.

  • Precipitation and Purification: Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash it thoroughly with methanol and then water.

  • Dry the purified polyimide in a vacuum oven at 150°C for 12 hours.

Characterization Techniques
  • Thermal Gravimetric Analysis (TGA): To evaluate thermal stability and char yield.

  • Limiting Oxygen Index (LOI): To determine flame retardancy in accordance with ASTM D2863.

  • UL-94 Vertical Burn Test: To classify the material's response to a small open flame.

  • Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break according to ASTM D882.

Visualizing the Advantage: Diagrams

The following diagrams illustrate the key concepts behind the advantages of using brominated diamines in polymer synthesis.

Polymer_Synthesis_Workflow cluster_Monomers Monomer Selection cluster_Polymerization Polymerization cluster_Polymer Resulting Polymer cluster_Properties Enhanced Properties Brominated_Diamine Brominated Diamine Polycondensation Polycondensation Brominated_Diamine->Polycondensation Non_Brominated_Diamine Non-Brominated Diamine Non_Brominated_Diamine->Polycondensation Dianhydride Dianhydride/Diacid Chloride Dianhydride->Polycondensation Brominated_Polymer Brominated Polymer Polycondensation->Brominated_Polymer Non_Brominated_Polymer Non-Brominated Polymer Polycondensation->Non_Brominated_Polymer Flame_Retardancy Flame Retardancy Brominated_Polymer->Flame_Retardancy Thermal_Stability Thermal Stability Brominated_Polymer->Thermal_Stability

Workflow for synthesizing and comparing polymers.

Flame_Retardancy_Mechanism cluster_Combustion Combustion Cycle cluster_Inhibition Bromine Inhibition Heat Heat Fuel Polymer Decomposition (Fuel) Heat->Fuel initiates Radicals High-Energy Radicals (H•, OH•) Fuel->Radicals generates Flame Flame Propagation Radicals->Flame sustain Flame->Heat produces Brominated_Polymer Brominated Polymer Br_Radicals Bromine Radicals (Br•) Brominated_Polymer->Br_Radicals releases upon heating Br_Radicals->Radicals scavenges Inert_Gases Inert Gases Br_Radicals->Inert_Gases forms Inert_Gases->Flame dilutes

Flame retardancy mechanism of brominated polymers.

References

Comparative study of different synthetic methods for 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies

The synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine, a key building block in the development of novel pharmaceuticals and advanced materials, can be approached through several distinct chemical pathways. The selection of an optimal synthetic route is paramount and is often dictated by factors such as yield, purity, scalability, cost, and environmental impact. This guide provides a comprehensive comparison of two prominent methods for the synthesis of this diamine: a two-step route involving Ullmann coupling followed by reduction, and a more direct approach via Buchwald-Hartwig amination.

Comparative Analysis of Synthetic Methods

The two primary methods for the synthesis of this compound are summarized below, with key performance indicators presented for ease of comparison.

Parameter Method 1: Ullmann Coupling and Reduction Method 2: Buchwald-Hartwig Amination
Starting Material 2,5-Dibromonitrobenzene4,4'-Dibromobiphenyl
Key Reagents/Catalysts Copper powder, DMF, Fe/HCl or SnCl₂/HClPalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Number of Steps 21
Reported Overall Yield HighModerate to Excellent
Key Advantages Utilizes readily available starting materials; High overall yield.Direct, one-step process; Milder reaction conditions may be possible.
Key Disadvantages Two-step process adds complexity; Harsh conditions for Ullmann coupling.Requires specialized and often expensive palladium catalysts and ligands.

Experimental Protocols

Method 1: Two-Step Synthesis via Ullmann Coupling and Reduction

This classical approach involves the initial formation of a dinitro intermediate through a copper-catalyzed Ullmann coupling, followed by the reduction of the nitro groups to amines.

Step 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling

  • Materials: 2,5-Dibromonitrobenzene, Copper powder, Dimethylformamide (DMF).

  • Procedure: 2,5-Dibromonitrobenzene is heated with activated copper powder in a high-boiling solvent such as DMF. The reaction mixture is typically refluxed for several hours. After completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, often by recrystallization, to yield 4,4'-Dibromo-2,2'-dinitrobiphenyl. This reaction is reported to proceed in high yield.[1]

Step 2: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

  • Materials: 4,4'-Dibromo-2,2'-dinitrobiphenyl, Iron powder (Fe), Hydrochloric acid (HCl) or Tin(II) chloride (SnCl₂).

  • Procedure: The intermediate 4,4'-Dibromo-2,2'-dinitrobiphenyl is suspended in a solvent such as ethanol or acetic acid. A reducing agent, typically a metal in acidic media like iron powder and hydrochloric acid or tin(II) chloride in concentrated hydrochloric acid, is added portion-wise. The mixture is heated to reflux for several hours until the reduction is complete. The reaction is then cooled, and the product is isolated by basification followed by extraction with an organic solvent. The organic extracts are dried and concentrated to afford this compound.

Method 2: One-Step Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to directly form the carbon-nitrogen bonds.

  • Materials: 4,4'-Dibromobiphenyl, an ammonia equivalent or a primary amine that can be deprotected, Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide - NaOtBu).

Experimental Workflow Diagram

SynthesisComparison cluster_method1 Method 1: Ullmann Coupling & Reduction cluster_method2 Method 2: Buchwald-Hartwig Amination M1_Start 2,5-Dibromonitrobenzene M1_Step1 Ullmann Coupling (Cu, DMF, Heat) M1_Start->M1_Step1 M1_Inter 4,4'-Dibromo-2,2'-dinitrobiphenyl M1_Step1->M1_Inter M1_Step2 Reduction (Fe/HCl or SnCl₂/HCl) M1_Inter->M1_Step2 M1_End This compound M1_Step2->M1_End M2_Start 4,4'-Dibromobiphenyl M2_Step1 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) M2_Start->M2_Step1 M2_End This compound M2_Step1->M2_End

Caption: Comparative workflow of the two main synthetic routes to this compound.

References

Validating the Structure of 4,4'-Dibromobiphenyl-2,2'-diamine: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural validation of key intermediates is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4,4'-Dibromobiphenyl-2,2'-diamine. Due to the scarcity of published experimental spectra for this specific compound, this guide presents a combination of predicted data, comparison with the well-characterized analogue 4,4'-Dibromobiphenyl, and standardized experimental protocols.

Predicted and Comparative Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the anticipated mass spectrometry fragmentation for this compound. For comparative purposes, experimental data for the related compound, 4,4'-Dibromobiphenyl, is also provided.

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for 4,4'-Dibromobiphenyl.

CompoundPredicted/Experimental Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationAssignment
This compound ~ 6.8 - 7.5m-6HAr-H
~ 3.5 - 4.5br s-4H-NH₂
4,4'-Dibromobiphenyl 7.55d8.64HH-2, H-6, H-2', H-6'
7.40d8.64HH-3, H-5, H-3', H-5'

Predictions for this compound are based on established substituent effects on aromatic systems. The electron-donating amino groups are expected to shift the aromatic protons upfield compared to 4,4'-Dibromobiphenyl. The exact chemical shifts and coupling patterns will depend on the conformation of the molecule in solution.

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 4,4'-Dibromobiphenyl.

CompoundPredicted/Experimental Chemical Shift (δ ppm)Assignment
This compound ~ 145 - 150C-NH₂
~ 130 - 140C-C (biphenyl linkage)
~ 115 - 130Ar-C
~ 110 - 115C-Br
4,4'-Dibromobiphenyl 139.8C-4, C-4'
132.2C-2, C-6, C-2', C-6'
128.6C-3, C-5, C-3', H-5'
121.3C-1, C-1'

The predicted ¹³C NMR shifts for this compound account for the strong shielding effect of the amino groups and the deshielding effect of the bromine atoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound vs. Experimental Data for 4,4'-Dibromobiphenyl.

CompoundPredicted/Observed m/zProposed FragmentNotes
This compound 342/344/346[M]⁺Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms.
263/265[M - Br]⁺Loss of one bromine atom.
184[M - 2Br]⁺Loss of both bromine atoms.
168[M - 2Br - NH₂]⁺Subsequent loss of an amino group.
4,4'-Dibromobiphenyl 310/312/314[M]⁺Molecular ion peak with 1:2:1 isotopic pattern.[1]
231/233[M - Br]⁺Loss of one bromine atom.
152[M - 2Br]⁺Biphenyl radical cation, often the base peak.[1]
76[C₆H₄]⁺Benzene-type fragment.[1]

The fragmentation of this compound is expected to be influenced by the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, leading to characteristic isotopic patterns for bromine-containing fragments.[2] The amino groups also represent potential sites for fragmentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[3]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[3]

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required.

  • Acquire the spectrum.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.

2. Ionization and Analysis (Electron Ionization - EI):

  • For a volatile and thermally stable compound like this, GC-MS with Electron Ionization (EI) is a suitable technique.

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

  • A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

3. Data Interpretation:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern will confirm the number of bromine atoms.

  • Analyze the fragmentation pattern. Common fragmentation pathways for aromatic amines include the loss of the amino group, while halogenated compounds typically show the loss of halogen atoms.[4]

  • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Workflow and Alternative Methods

The structural validation of this compound follows a logical workflow, which can be supplemented by other analytical techniques for comprehensive characterization.

G cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Structural Validation cluster_secondary_validation Complementary & Alternative Methods cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir xray Single Crystal X-ray Crystallography purification->xray elemental Elemental Analysis purification->elemental confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation xray->confirmation elemental->confirmation

Caption: Workflow for the structural validation of this compound.

In addition to NMR and MS, other techniques can provide valuable structural information:

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹) and C-Br stretches (usually below 800 cm⁻¹).

  • Single Crystal X-ray Crystallography: Provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.

  • Elemental Analysis: Confirms the elemental composition (C, H, N, Br) of the compound, providing further evidence for the correct molecular formula.

References

Benchmarking the thermal stability of polyimides derived from 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Comparative Thermal Properties of Aromatic Polyimides

The thermal stability of polyimides is typically evaluated by Thermogravimetric Analysis (TGA), which determines the temperature at which the material begins to decompose, and by Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC), which are used to determine the glass transition temperature (Tg). The following table summarizes the thermal properties of polyimides derived from Br-BPDA with various diamines, alongside other common aromatic polyimides for a broader comparison.

Polyimide System5% Weight Loss Temp. (Td5%) (°C)10% Weight Loss Temp. (Td10%) (°C)Glass Transition Temp. (Tg) (°C)
Polyimides from Brominated Biphenyl Dianhydride (Br-BPDA)
Br-BPDA-DAT[1]>500->500
Br-BPDA-MMBDA[1]>500->400
Br-BPDA-TBDA2[1]>500->400
Br-BPDA-TBDA1[1]>500->400
Br-BPDA-MMBMA[1]>500->400
Alternative Aromatic Polyimides
a-BPDA based Polyimides[2]523 - 594 (in air)-345 - 366
PMDA-ODA[3]--302
BPDA-ODA[3]--290
BTDA-ODA[3]--276
Polyimides from 1,5-DAQ and PMDA[4]-490 (in air)-

Note: Data for polyimides from 4,4'-Dibromobiphenyl-2,2'-diamine is not available in the searched results. The data for Br-BPDA derived polyimides is used as a structural analog.

Experimental Protocols

Synthesis of Polyimides

A common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[4]

Step 1: Poly(amic acid) Synthesis

  • An aromatic diamine (e.g., this compound) is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • An equimolar amount of an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)) is gradually added to the diamine solution with continuous stirring.

  • The reaction is allowed to proceed at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

  • The film is then subjected to a staged heating process in an oven under a nitrogen atmosphere. A typical heating schedule involves heating at 100°C, 200°C, and 300°C, holding at each temperature for a specific duration (e.g., 1 hour) to facilitate the cyclodehydration process and form the final polyimide film.[3]

G Diamine Aromatic Diamine (e.g., this compound) PAA Poly(amic acid) Solution Diamine->PAA + Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->PAA + Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA in Polyimide Polyimide Film PAA->Polyimide Imidization Heat Thermal Treatment (e.g., 100-300°C) Heat->Polyimide

General synthesis pathway for polyimides.

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability of the synthesized polyimides.

  • A small sample of the polyimide film (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[4]

  • The weight loss of the sample is recorded as a function of temperature.

  • The temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occur are determined from the TGA curve to quantify the thermal stability.

Visualization of Thermal Stability Comparison

The following diagram illustrates a comparison of the 5% weight loss temperatures (Td5%) for the brominated biphenyl polyimides and other representative aromatic polyimides, highlighting their high thermal stability.

G cluster_0 Thermal Decomposition Temperature (Td5%) Comparison Br-BPDA\nPolyimides Br-BPDA Polyimides (>500°C) a-BPDA\nPolyimides a-BPDA Polyimides (523-594°C in air) PMDA-ODA PMDA-ODA (High Stability) BTDA-ODA BTDA-ODA (High Stability)

Comparison of thermal decomposition temperatures.

Conclusion

Polyimides derived from the brominated biphenyl monomer, Br-BPDA, demonstrate exceptional thermal stability, with decomposition temperatures exceeding 500°C.[1] This positions them as highly promising materials for applications demanding robust performance at elevated temperatures. In comparison to other high-performance aromatic polyimides, the brominated biphenyl-based polymers exhibit superior or comparable thermal resistance. The data presented in this guide, although utilizing a structural analog, provides a strong indication that polyimides derived from this compound would also possess excellent thermal stability, making them a compelling area for further research and development in advanced materials.

References

A Comparative Guide: 4,4'-Dibromobiphenyl-2,2'-diamine and its Chlorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the choice between halogenated building blocks is critical. This guide provides a detailed comparison of 4,4'-Dibromobiphenyl-2,2'-diamine and its chlorinated counterpart, 4,4'-Dichlorobiphenyl-2,2'-diamine. While direct comparative studies are limited, this document synthesizes available data and theoretical knowledge to offer a comprehensive overview of their properties, reactivity, and potential applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The substitution of bromine with chlorine results in a lower molecular weight and potentially different physical characteristics, which can influence reaction kinetics and polymer properties.[1][2][3]

PropertyThis compound4,4'-Dichlorobiphenyl-2,2'-diamine
CAS Number 136630-36-9[1][2]84-68-4[3]
Molecular Formula C₁₂H₁₀Br₂N₂[1][2]C₁₂H₁₀Cl₂N₂[3]
Molecular Weight 342.03 g/mol [1][2]253.13 g/mol [3]
Melting Point 192-194 °C[1]Not available
Boiling Point (Predicted) 436.5 ± 40.0 °C[1]Not available
pKa (Predicted) 2.79 ± 0.10[2]Not available

Reactivity and Applications

Both this compound and its chlorinated analog serve as valuable monomers in the synthesis of high-performance polymers, such as polyamides and polyimides. The diamine functionalities allow for polycondensation reactions with diacyl chlorides or dianhydrides to form robust polymer chains. The halogen atoms on the biphenyl backbone offer sites for further functionalization, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling.

Polymerization:

The reactivity of the amine groups in polycondensation reactions is a key performance indicator. While no direct comparative kinetic studies are available for these specific molecules, the electronic effects of the halogen substituents are expected to play a role. Bromine and chlorine are both electron-withdrawing groups, which can influence the nucleophilicity of the amine groups.

Cross-Coupling Reactions:

The carbon-halogen bond is the reactive site for cross-coupling reactions. The carbon-bromine (C-Br) bond is generally less stable and more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity is a critical consideration in designing synthetic routes. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-Br bond is typically faster than to the C-Cl bond. This suggests that this compound may exhibit higher reactivity in such transformations, potentially allowing for milder reaction conditions.

Potential Advantages and Disadvantages

FeatureThis compound4,4'-Dichlorobiphenyl-2,2'-diamine
Reactivity in Cross-Coupling Higher (weaker C-Br bond)Lower (stronger C-Cl bond)
Cost Generally higherGenerally lower
Atomic Economy LowerHigher
Thermal Stability of Derived Polymers Potentially lower due to weaker C-Br bondsPotentially higher due to stronger C-Cl bonds

Experimental Protocols

While specific experimental data for direct comparison is unavailable, the following sections provide established methodologies for key reactions involving these types of compounds.

Polyamide Synthesis via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing polyamides from aromatic diamines and diacyl chlorides.

Materials:

  • 4,4'-Dihalo-biphenyl-2,2'-diamine (1 equivalent)

  • Aromatic diacyl chloride (e.g., terephthaloyl chloride) (1 equivalent)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 4,4'-dihalo-biphenyl-2,2'-diamine and LiCl (5-10% by weight of the solvent) in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the diacyl chloride in a small amount of anhydrous NMP to the stirred diamine solution.

  • Maintain the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.

Polyamide_Synthesis Diamine 4,4'-Dihalo-biphenyl-2,2'-diamine in NMP/LiCl Reaction_Vessel Reaction at 0°C to RT Diamine->Reaction_Vessel Diacyl_Chloride Diacyl Chloride in NMP Diacyl_Chloride->Reaction_Vessel Polymer_Solution Viscous Polyamide Solution Reaction_Vessel->Polymer_Solution Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying Polyamide Purified Polyamide Drying->Polyamide

Workflow for Polyamide Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • 4,4'-Dihalo-biphenyl-2,2'-diamine (1 equivalent)

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (4 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • In a round-bottom flask, combine the 4,4'-dihalo-biphenyl-2,2'-diamine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling Start Aryl Halide + Arylboronic Acid + Pd Catalyst + Base Reaction Reaction in Solvent/Water at Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Biaryl Product Purification->Product

Workflow for Suzuki-Miyaura Coupling

Toxicity and Safety Considerations

Conclusion

The choice between this compound and 4,4'-Dichlorobiphenyl-2,2'-diamine will depend on the specific application and desired reactivity. The dibromo- derivative offers higher reactivity in cross-coupling reactions, which may be advantageous for certain synthetic strategies. Conversely, the dichloro- analog is a more atom-economical and potentially lower-cost alternative, which might be preferred for large-scale polymer production where high thermal stability is a key requirement. Further experimental studies are needed to provide a direct and quantitative comparison of their performance in various applications.

References

Assessing the Reproducibility of 4,4'-Dibromobiphenyl-2,2'-diamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established protocols for the synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine, a crucial building block in various fields, including the development of novel therapeutics and advanced materials. We present a detailed examination of the two-step synthesis pathway, including quantitative data on yields and purity, alongside comprehensive experimental protocols to facilitate reproducibility in the laboratory.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl, via an Ullmann coupling reaction. The subsequent step is the reduction of the nitro groups to form the final diamine product. This guide will delve into the specifics of each of these steps, offering a comparative look at different methodologies and their reported outcomes.

Comparative Analysis of Synthesis Protocols

The reproducibility of a chemical synthesis is critically dependent on the specific reagents, reaction conditions, and purification methods employed. The following table summarizes quantitative data from various reported protocols for the synthesis of this compound and its dinitro precursor.

StepMethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1. Ullmann Coupling Conventional Heating2,5-dibromonitrobenzene, Copper powderDMFNot specifiedNot specifiedHigh>98[1]
1. Ullmann Coupling Ball Milling (Solvent-Free)2-iodonitrobenzene, Copper vial/ballNoneNot applicableOvernight97 (quantitative)Not specifiedNot specified
2. Reduction Catalytic Hydrogenation4,4'-Dibromo-2,2'-dinitrobiphenyl, Pd/C, H₂EthanolNot specifiedNot specifiedNot specifiedNot specifiedGeneral Method
2. Reduction Metal/Acid4,4'-Dibromo-2,2'-dinitrobiphenyl, SnCl₂·2H₂O, HClEthanolRefluxNot specifiedNot specifiedNot specifiedGeneral Method
2. Reduction Metal/Acid4,4'-Dibromo-2,2'-dinitrobiphenyl, Iron powder, Acetic acidEthanol/WaterRefluxNot specifiedNot specifiedNot specifiedGeneral Method
2. Reduction Sodium Dithionite4,4'-Dibromo-2,2'-dinitrobiphenyl, Na₂S₂O₄Water/Organic co-solventNot specifiedNot specifiedNot specifiedNot specified[2]

Experimental Protocols

To aid researchers in replicating these syntheses, detailed experimental methodologies are provided below.

Step 1: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl via Ullmann Coupling

Protocol 1: Conventional Heating

This protocol is adapted from established Ullmann coupling procedures.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dibromonitrobenzene (1.0 eq) and activated copper powder (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper residues.

  • Pour the filtrate into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain 4,4'-Dibromo-2,2'-dinitrobiphenyl.[1]

Protocol 2: Solvent-Free Ball Milling

This modern, environmentally friendly approach offers a high-yield alternative.

  • Place 2-iodonitrobenzene (1.0 eq) and a copper ball into a custom-made copper vial.

  • Conduct the reaction in a high-speed ball mill without the addition of any solvent.

  • Continue milling overnight.

  • After the reaction, the solid product can be directly collected and may be of sufficient purity for the subsequent step without further purification.

Step 2: Synthesis of this compound via Reduction of the Dinitro Precursor

The following are general yet reliable methods for the reduction of aromatic nitro compounds. Researchers should optimize the reaction conditions for the specific substrate.

Protocol 1: Catalytic Hydrogenation

  • Dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Reduction with Tin(II) Chloride

  • Dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 5-10 eq).

  • Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by appropriate methods.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis process and the logical relationships between the steps, the following diagrams have been generated.

SynthesisWorkflow cluster_step1 Step 1: Ullmann Coupling cluster_step2 Step 2: Reduction Start 2,5-Dibromonitrobenzene Process1 React with Copper Powder Start->Process1 Solvent Conventional Heating (DMF) or Solvent-Free (Ball Milling) Process1->Solvent Product1 4,4'-Dibromo-2,2'-dinitrobiphenyl Solvent->Product1 Process2 Reduction of Nitro Groups Product1->Process2 Reagents Catalytic Hydrogenation (H₂, Pd/C) or Metal/Acid (SnCl₂, Fe) or Sodium Dithionite Product2 This compound

Caption: Overall workflow for the synthesis of this compound.

ExperimentalLogic Start Objective: Synthesize This compound Step1 Step 1: Ullmann Coupling (Formation of Dinitro Precursor) Start->Step1 Method1A Conventional Heating Step1->Method1A Method1B Solvent-Free Ball Milling Step1->Method1B Step2 Step 2: Reduction (Formation of Diamine) Method1A->Step2 Method1B->Step2 Method2A Catalytic Hydrogenation Step2->Method2A Method2B Metal/Acid Reduction Step2->Method2B Method2C Sodium Dithionite Reduction Step2->Method2C Analysis Characterization & Purity Assessment (NMR, MS, HPLC) Method2A->Analysis Method2B->Analysis Method2C->Analysis End Final Product: This compound Analysis->End

Caption: Logical flow of experimental choices in the synthesis protocol.

References

Cross-Validation of Experimental and Computational Data for 4,4'-Dibromobiphenyl-2,2'-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for the chemical compound 4,4'-Dibromobiphenyl-2,2'-diamine (CAS No. 136630-36-9). The objective is to offer a clear, data-driven cross-validation of its physicochemical properties, aiding researchers in its application for synthetic chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and presents logical workflows for data comparison.

Data Presentation: Experimental vs. Computational

The following tables summarize the available quantitative data for this compound, drawing a direct comparison between experimentally determined values and computationally predicted properties. A notable discrepancy exists in the reported experimental melting point, which is highlighted below.

Table 1: Physical and Chemical Properties

PropertyExperimental ValueComputational Value (Predicted)
Molecular FormulaC₁₂H₁₀Br₂N₂C₁₂H₁₀Br₂N₂
Molecular Weight342.03 g/mol 342.0292 g/mol [1]
Melting Point113-118 °C / 192-194 °C[2]Not Available
Boiling PointNot Available436.5 ± 40.0 °C[2]
DensityNot Available1.784 ± 0.06 g/cm³[2]
SolubilityAlmost insoluble in water (0.014 g/L at 25 °C)[1]Not Available
pKaNot Available2.79 ± 0.10[1]

Table 2: Spectroscopic and Molecular Properties

PropertyExperimental ValueComputational Value (Predicted)
NMR Spectroscopy Data not available in searched resources.Predicted shifts require specialized software and were not found in general databases.
IR Spectroscopy Data not available in searched resources.Not Available
Mass Spectrometry Data not available in searched resources.Not Available
Topological Polar Surface AreaNot Applicable52 Ų[1]
Hydrogen Bond Donor CountNot Applicable2[1]
Hydrogen Bond Acceptor CountNot Applicable2[1]
Rotatable Bond CountNot Applicable1[1]

Note: The significant discrepancy in the reported melting points from different suppliers highlights the importance of experimental verification of physical constants.

Experimental Protocols

Detailed experimental data for this compound is not widely published. However, a standard synthesis and characterization workflow can be proposed based on established chemical principles for similar aromatic diamines.

1. Synthesis: Reduction of 4,4'-Dibromo-2,2'-dinitrobiphenyl

A common synthetic route to this compound is the reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.[3]

  • Reaction: The reduction can be achieved using various reducing agents. A standard method involves the use of a metal catalyst, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Procedure Outline (SnCl₂/HCl):

    • Dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl in a suitable solvent, such as ethanol or glacial acetic acid.

    • Add an excess of SnCl₂ and concentrated HCl.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the diamine.

    • Filter the crude product, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

2. Characterization Methods

  • Melting Point Determination: The melting point of the purified product should be determined using a calibrated melting point apparatus to resolve the discrepancy in the reported values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the aromatic and amine proton signals. The spectrum would be expected to show characteristic shifts and coupling patterns for the protons on the biphenyl backbone.

    • ¹³C NMR: To identify the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key expected peaks would include N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-Br stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (342.03 g/mol ), along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Visualization of Workflows and Pathways

Diagram 1: Cross-Validation Workflow

G cluster_exp Experimental Data Acquisition cluster_comp Computational Data Generation cluster_analysis Comparative Analysis cluster_validation Validation synthesis Synthesis of this compound characterization Characterization (MP, NMR, IR, MS) synthesis->characterization data_table Tabulate and Compare Data characterization->data_table dft DFT Calculations (Geometry, Energies) spec_pred Spectra Prediction (NMR, IR) dft->spec_pred spec_pred->data_table validation Cross-Validation and Discrepancy Analysis data_table->validation

A workflow for the cross-validation of experimental and computational data.

Diagram 2: Hypothetical Signaling Pathway Involvement

Aromatic diamines can be precursors to biologically active molecules. The following diagram illustrates a hypothetical signaling pathway where a derivative of an aromatic diamine could act as a ligand for a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol rtk Receptor Tyrosine Kinase (RTK) dimerization Dimerization rtk->dimerization ligand Aromatic Diamine Derivative (Ligand) ligand->rtk Binding autophos Autophosphorylation dimerization->autophos adaptor Adaptor Proteins autophos->adaptor downstream Downstream Signaling Cascade (e.g., MAPK pathway) adaptor->downstream response Cellular Response (e.g., Proliferation, Differentiation) downstream->response

References

A Researcher's Guide to Purity Analysis of Commercially Available 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This is particularly true for complex organic molecules like 4,4'-Dibromobiphenyl-2,2'-diamine, a key building block in the synthesis of novel polymers and pharmaceutical intermediates. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, product efficacy, and safety profiles. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with supporting experimental data and protocols.

The Critical Need for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Different methods have varying sensitivities to different types of impurities. A compound that appears pure by High-Performance Liquid Chromatography (HPLC) may reveal hidden impurities when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Therefore, an orthogonal approach, utilizing multiple analytical techniques, is essential for a comprehensive purity assessment.

This guide will compare the purity of this compound from three fictional commercial suppliers—"Supplier A," "Supplier B," and "Supplier C"—using HPLC, GC-MS, and qNMR.

Comparative Purity Analysis: A Multi-faceted Approach

The following table summarizes the purity analysis of this compound from our three hypothetical suppliers, as determined by HPLC, GC-MS, and qNMR.

SupplierStated PurityHPLC Purity (%)GC-MS Purity (%)qNMR Purity (% w/w)Major Impurities Identified
Supplier A >97%98.598.297.8Residual solvent (Toluene), Monobrominated starting material
Supplier B >95%96.295.895.5Isomeric impurities, Dibrominated starting material
Supplier C >98%99.198.999.0Trace residual solvent (Methanol)

This data highlights the importance of a multi-technique approach. While HPLC provides a good initial assessment of purity, GC-MS is more sensitive to volatile impurities like residual solvents. qNMR offers the advantage of being a primary analytical method that can provide a direct measure of the weight/weight (w/w) purity without the need for a reference standard of the analyte itself.[1][2][3]

Experimental Workflows and Protocols

A systematic approach to purity analysis is crucial. The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercially available chemical.

Purity Analysis Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample Prep Prepare Stock Solutions Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Data Integrate & Quantify HPLC->Data GCMS->Data qNMR->Data Report Generate Purity Report Data->Report

Caption: A generalized workflow for the purity analysis of a commercial chemical.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For aromatic amines and biphenyl derivatives, reversed-phase HPLC with UV detection is a common and effective method.[4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Biphenyl stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). Biphenyl phases can offer unique selectivity for aromatic compounds.[6][7][8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: PDA at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For halogenated aromatic compounds, GC coupled with a mass spectrometer provides excellent sensitivity and specificity.[9][10][11]

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Chromatographic Conditions:

  • Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 m/z.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like toluene or dichloromethane.

  • Dilute as necessary for analysis.

Quantitative NMR (qNMR) Protocol

qNMR is an increasingly important technique for purity determination as it is a primary ratio method, meaning it can provide a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2][3][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same NMR tube.

  • Add the deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Ensure complete dissolution by gentle vortexing or sonication.

Data Processing and Calculation: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Interpreting the Results: A Deeper Dive

The hypothetical data presented in the table reveals several key insights:

  • Supplier A: While having a reasonably high purity, the presence of residual toluene and a monobrominated impurity suggests that the final purification steps may be incomplete. Toluene, a common reaction solvent, can be difficult to remove completely and is often best detected by GC-MS.

  • Supplier B: The lower overall purity and the presence of isomeric impurities are more concerning. Isomers can be particularly problematic as they often have similar physical and chemical properties to the desired compound, making them difficult to separate. HPLC with a high-resolution column is often the best technique for separating isomers.

  • Supplier C: This supplier provides the highest purity material with only trace amounts of a relatively benign solvent (methanol). This suggests a more robust and well-controlled manufacturing and purification process.

The following diagram illustrates the logical relationship between the analytical techniques and the types of impurities they are best suited to detect.

Impurity Detection by Technique cluster_0 Analytical Techniques cluster_1 Impurity Types HPLC HPLC-UV NonVolatile Non-Volatile Impurities (e.g., Isomers, By-products) HPLC->NonVolatile Excellent for separation OverallPurity Absolute Purity (w/w) HPLC->OverallPurity Relative purity GCMS GC-MS GCMS->NonVolatile For thermally stable impurities Volatile Volatile Impurities (e.g., Residual Solvents) GCMS->Volatile Highly sensitive qNMR qNMR qNMR->OverallPurity Primary method

Caption: Correlation of analytical techniques with their primary impurity detection strengths.

Conclusion and Recommendations

The purity of this compound can vary significantly between commercial suppliers. A comprehensive purity assessment should not rely on a single analytical technique. Instead, an orthogonal approach utilizing HPLC, GC-MS, and qNMR is highly recommended to obtain a complete picture of the impurity profile.

For routine quality control, HPLC is an excellent first-line technique. However, for critical applications such as in drug development, the additional insights provided by GC-MS for volatile impurities and qNMR for absolute purity are invaluable. By investing in a thorough analytical characterization of starting materials, researchers can ensure the integrity and reproducibility of their work, ultimately accelerating the path to discovery and innovation.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dibromobiphenyl-2,2'-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4,4'-Dibromobiphenyl-2,2'-diamine based on available safety data for the parent compound 4,4'-Dibromobiphenyl and general principles for handling hazardous aromatic amines. A specific Safety Data Sheet (SDS) for this compound (CAS No. 136630-36-9) was not located. Researchers must consult their institution's Environmental Health & Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This compound is an aromatic amine, a class of compounds often recognized for potential carcinogenic properties.[1] The available data indicates this substance is harmful if swallowed, irritating to the skin and respiratory system, poses a risk of serious eye damage, and is toxic to aquatic life.[1] Therefore, it must be managed as hazardous waste from generation to disposal.

Immediate Safety and Handling

Before beginning any procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[2] All handling of this compound should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[2]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

  • Treat all this compound and materials contaminated with it as hazardous waste.[3] This includes pure solid waste, solutions, reaction mixtures, and contaminated items like gloves, weighing paper, and pipette tips.

  • Do not mix this waste with non-hazardous materials, as this will increase the volume of hazardous waste requiring specialized disposal.[3]

Step 2: Waste Segregation

  • Segregate this compound waste from other waste streams at the point of generation.

  • Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[4][5]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

Step 3: Waste Containment

  • Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with no leaks or cracks, and have a secure, tightly closing lid.[2]

  • Ensure the container is made of a material that will not react with the chemical.

  • Keep the waste container closed at all times, except when adding waste.[2]

Step 4: Labeling

  • Immediately label the waste container with a fully completed hazardous waste tag as required by your institution.

  • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).

Step 5: Spill and Contamination Management

  • In case of a spill, avoid generating dust.

  • For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[3][4]

  • All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.[3]

  • Do not allow the chemical or contaminated runoff to enter drains or surface waters.[2][3]

Step 6: Final Disposal

  • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed professional waste disposal service.[3]

  • The primary disposal method for this type of chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.[2]

  • Never dispose of this compound down the drain or in the regular trash.[2]

Summary of Chemical and Hazard Data

The following table summarizes key quantitative and qualitative data for this compound and its parent compound, 4,4'-Dibromobiphenyl. This information is critical for accurate labeling and safe handling.

PropertyValue / ClassificationSource
Chemical Name This compound[1]
CAS Number 136630-36-9[1]
Molecular Formula C₁₂H₁₀Br₂N₂[6]
Molecular Weight 342.03 g/mol [6]
Physical State Solid[1]
Melting Point 192-194 °C[1]
Hazard Codes Xn (Harmful), N (Dangerous for the environment)[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH351: Suspected of causing cancerH400: Very toxic to aquatic life[7]
Disposal Method Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Note: GHS Hazard Statements are for the related compound 4,4'-Dibromobiphenyl (CAS 92-86-4) and are provided as a likely reference.

Experimental Protocols Cited

This guidance is based on standard laboratory hazardous waste management protocols. No specific experimental research protocols are cited. The procedures outlined are derived from institutional and regulatory guidelines for chemical safety and disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) is_hazardous Is the waste hazardous? start->is_hazardous treat_hazardous Treat as Hazardous Waste is_hazardous->treat_hazardous Yes segregate Segregate from Incompatible Waste treat_hazardous->segregate contain Use Labeled, Sealed, Compatible Container segregate->contain store Store in Designated Satellite Accumulation Area contain->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup end Final Disposal (e.g., Incineration) request_pickup->end

Caption: Workflow for hazardous chemical waste disposal.

References

Personal protective equipment for handling 4,4'-Dibromobiphenyl-2,2'-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,4'-Dibromobiphenyl-2,2'-diamine (CAS No. 136630-36-9). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Information:

  • Synonyms: 2,2′-Diamino-4,4′-dibromobiphenyl

  • Molecular Formula: C₁₂H₁₀Br₂N₂

  • Appearance: Solid powder

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life. Aromatic amines as a class are known for potential carcinogenicity and can be readily absorbed through the skin.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of the powdered chemical. All handling of the solid and its solutions should occur within a fume hood.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during vigorous agitation.
Hand Protection Double-gloving with chemically resistant gloves. A thicker outer glove (e.g., Butyl rubber, Viton) over a standard disposable nitrile inner glove is recommended.Aromatic amines can penetrate common glove materials. Double-gloving provides an additional barrier. Nitrile gloves alone may offer poor resistance to aromatic amines.[3][4]
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat for procedures with a high risk of splashing.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required if work must be conducted outside of a fume hood.To prevent inhalation of airborne particles.
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills and falling objects.

Glove Selection and Breakthrough Time:

Glove MaterialGeneral Resistance to Aromatic AminesBreakthrough Time (General Guidance)
Nitrile Poor to FairBreakthrough can occur in under one minute for some aromatic amines, especially with thin gloves.[5] Not recommended for extended contact. Provides short-term splash protection only.
Latex Limited UseOffers some protection but can cause allergic reactions.
Neoprene GoodGenerally offers better resistance than nitrile to a range of chemicals.
Butyl Rubber ExcellentOften the recommended choice for handling amines due to its high resistance to permeation.[6]
Viton® ExcellentProvides excellent resistance to aromatic hydrocarbons and halogenated compounds.

Experimental Protocols: A Step-by-Step Guide

1. Pre-Handling and Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and designated waste containers, inside the fume hood.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated handling area. The outer gloves should be placed over the cuffs of the lab coat.

3. Handling and Use:

  • Weighing: Weigh the solid compound on a tared weigh paper or in a container within the fume hood or a ventilated balance enclosure to minimize dust dispersal.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Reactions: Use appropriate glassware and securely clamp the apparatus within the fume hood.

4. Post-Handling and Decontamination:

  • Decontamination of Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent (e.g., methanol), followed by a decontamination solution. A solution of hydrochloric acid can convert the amine to a water-soluble salt for easier removal.[8] Commercially available decontamination solutions for aromatic amines can also be used.[9][10]

  • Decontamination of Glassware: Rinse glassware with a suitable solvent. If necessary, soak in a decontamination solution before standard washing procedures.

5. Doffing PPE:

  • Remove the outer gloves and dispose of them in the designated solid hazardous waste container.

  • Remove the lab coat and apron.

  • Remove the inner gloves and dispose of them.

  • Remove eye and face protection.

  • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[11][12]

  • Keep the container tightly sealed and clearly labeled with the chemical name and associated hazards.[13]

Spill Management:

  • Small Spills: For small powder spills within a fume hood, carefully sweep up the material with a soft brush and place it in a labeled hazardous waste container. Decontaminate the area as described above.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal:

  • Segregation: All waste containing this compound must be treated as hazardous waste. It is a halogenated organic compound and should be segregated from non-halogenated waste streams.[13]

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and weigh papers, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container for "Halogenated Organic Liquid Waste." Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Pickup: Follow your institution's procedures for the collection and disposal of hazardous waste.

Visualizations

PPE_Selection_Workflow start Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat & Apron gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with work outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow start Start: Receive Chemical storage Store in a cool, dry, well-ventilated area start->storage preparation Preparation in Fume Hood (Don PPE) storage->preparation handling Handling and Experimental Use preparation->handling decontamination Decontaminate Work Area and Equipment handling->decontamination waste_segregation Segregate Waste decontamination->waste_segregation solid_waste Solid Halogenated Waste waste_segregation->solid_waste liquid_waste Liquid Halogenated Waste waste_segregation->liquid_waste disposal Dispose via Institutional EHS solid_waste->disposal liquid_waste->disposal

Caption: Operational and Disposal Workflow for this compound.

References

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